5-Bromo-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHNSNSUBKGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950346 | |
| Record name | 5-Bromo-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27684-84-0 | |
| Record name | 5-Bromo-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-2-nitrophenol
CAS Number: 27684-84-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-nitrophenol, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.
Chemical Identity and Properties
This compound is a substituted phenol (B47542) derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of the benzene (B151609) ring.[1] Its chemical structure lends it a high degree of reactivity, making it a versatile building block in complex organic synthesis.[1]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 27684-84-0 | [1][2] |
| Molecular Formula | C₆H₄BrNO₃ | [1][2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | Pale yellow to yellow-green crystalline solid | [2][3] |
| Melting Point | 40-46 °C | [3][4] |
| Boiling Point (Predicted) | 264.6 ± 20.0 °C | [3] |
| Density (Predicted) | 1.881 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 6.08 ± 0.13 | [3] |
| Solubility | Soluble in methanol, ethyl acetate (B1210297). | [3] |
| Purity | >98.0% (by GC) | [4] |
Synthesis and Experimental Workflow
This compound is primarily used as a synthetic intermediate.[3][5] Its preparation and subsequent use in the synthesis of more complex molecules is a key workflow for medicinal chemists.
Logical Workflow: From Precursor to Intermediate
The diagram below illustrates the typical workflow involving this compound, starting from its synthesis and leading to its application as a building block for other chemical entities.
Experimental Protocol: Synthesis of this compound
This protocol describes the nitration of 3-bromophenol (B21344) to yield this compound.[3]
Materials:
-
3-Bromophenol (49.35 g, 285 mmol)
-
Potassium nitrate (B79036) (51.5 g, 509 mmol)
-
Concentrated sulfuric acid (32.6 mL)
-
Water (105 mL)
-
Diethyl ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, slowly add potassium nitrate (51.5 g) to a cooled (10 °C) solution of concentrated sulfuric acid (32.6 mL) in water (105 mL).
-
Stir the mixture for 5 minutes.
-
Add 3-bromophenol (49.35 g) dropwise, maintaining the reaction temperature at approximately 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with water (350 mL).
-
Extract the product into diethyl ether.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a 19:1 hexane/ethyl acetate eluent system, to afford this compound as a yellow-green solid.[3]
Applications in a Research Context
The primary utility of this compound is as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its functional groups—hydroxyl, nitro, and bromo—provide multiple reaction sites for building molecular complexity. It serves as a foundational scaffold for introducing specific functionalities into larger molecules.[1]
While this compound is a key intermediate, there is no evidence in the current scientific literature to suggest that this compound itself has direct activity in biological signaling pathways. Its value lies in its role as a starting material for the synthesis of novel bioactive compounds.[7]
Analytical Methodologies
Accurate characterization and quality control of this compound are essential for its use in synthesis. The following are representative protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a critical tool for structural confirmation.
Protocol:
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: Dissolve a small amount of the sample in deuterated DMSO. Acquire the proton NMR spectrum.
-
Expected Chemical Shifts (δ):
-
11.44 ppm (singlet, 1H, -OH)
-
7.84 ppm (doublet, J = 8.7 Hz, 1H)
-
7.33 ppm (doublet, J = 2.1 Hz, 1H)
-
7.18 ppm (doublet of doublets, J = 8.7, 2.1 Hz, 1H)[3]
-
Chromatographic Methods (Representative Protocols)
Chromatographic techniques are vital for assessing purity and monitoring reaction progress. The following protocols are based on standard methods for similar aromatic compounds and serve as a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for assessing purity and identifying volatile impurities. Due to the polarity of the phenol group, derivatization may be required to improve peak shape and thermal stability.[8]
-
Instrumentation: Standard GC-MS system.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injector Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for non-volatile samples and for routine purity analysis without derivatization.[5]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization of the phenolic group).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the analyte's UV spectrum (typically 280-320 nm for nitrophenols).
-
Column Temperature: 30 °C.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear protective gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[4]
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 27684-84-0 [sigmaaldrich.com]
- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 4. This compound | 27684-84-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-2-nitrophenol: Synthesis, Characterization, and Application in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Bromo-2-nitrophenol is a key chemical intermediate whose structural features make it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its physicochemical properties, a detailed experimental protocol for its synthesis, standard methods for its analytical characterization, and its strategic role in the drug development pipeline.
Physicochemical Properties of this compound
A summary of the key quantitative and qualitative data for this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Weight | 218.00 g/mol [1][2][3] |
| Molecular Formula | C₆H₄BrNO₃[1][2][3] |
| CAS Number | 27684-84-0[1][2] |
| IUPAC Name | This compound[1][2] |
| Physical Form | Crystal Powder[2] |
| Color | Slightly pale yellow to yellow[2] |
| Purity | Typically ≥96-98%[2] |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol. |
| InChI Key | DTWHNSNSUBKGTC-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)O)--INVALID-LINK--[O-][1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.
This protocol describes the synthesis of this compound via the nitration of 3-bromophenol (B21344).
Materials:
-
3-bromophenol
-
Potassium nitrate (B79036) (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and maintained at 10 °C using an ice bath, slowly add potassium nitrate (51.5 g, 509 mmol) to a pre-chilled mixture of concentrated sulfuric acid (32.6 mL) and water (105 mL). Stir the resulting mixture for 5 minutes.
-
Addition of Substrate: Add 3-bromophenol (49.35 g, 285 mmol) dropwise to the nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature at approximately 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction proceeds to completion.
-
Quenching and Extraction: Dilute the reaction solution by pouring it into water (350 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated saline solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) solvent system, to yield this compound as a yellow-green solid.
This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of a synthesized batch of this compound.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.05% trifluoroacetic acid or 0.1% formic acid) to ensure good peak shape. A typical starting point could be 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where nitrophenols absorb, typically in the range of 290-320 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized product.
Instrumentation & Sample Preparation:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Sample Amount: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent.[2]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent. Chloroform-d (CDCl₃) can also be used.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Expected ¹H NMR spectral data (in DMSO-d₆, 300 MHz) shows characteristic peaks: δ 11.44 (s, 1H, -OH), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), and 7.18 (dd, J = 8.7, 2.1 Hz, 1H).
Role in Drug Development Workflow
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[4] Its functional groups—the hydroxyl, nitro, and bromo groups—can be strategically modified in multi-step synthetic routes to build the core structures of novel drug candidates. The following diagram illustrates this workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-nitrophenol physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its distinct chemical structure, featuring a bromine atom and a nitro group on a phenol (B47542) backbone, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties have been determined through various analytical techniques and computational predictions.
| Property | Value | Source |
| CAS Number | 27684-84-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄BrNO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 218.00 g/mol | [2][3][5] |
| Appearance | Pale yellow to green crystalline solid/powder | [1][7][8] |
| Melting Point | 40-47 °C | [1][7][8] |
| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [7][8] |
| Density | 1.881 ± 0.06 g/cm³ (Predicted) | [7][8] |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol | [4][7][8][9] |
| pKa | 6.08 ± 0.13 (Predicted) | [7][8] |
Experimental Protocols
Synthesis of this compound from 3-Bromophenol
A common method for the synthesis of this compound involves the nitration of 3-bromophenol.[7][9]
Materials:
-
3-Bromophenol (49.35 g, 285 mmol)
-
Potassium nitrate (B79036) (51.5 g, 509 mmol)
-
Concentrated sulfuric acid (32.6 mL)
-
Water (105 mL for reaction, 350 mL for dilution)
-
Ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of potassium nitrate (51.5 g) in a mixture of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[7][9]
-
3-Bromophenol (49.35 g) is added dropwise to the stirred solution, maintaining the temperature at approximately 10 °C.[7][9]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.[7][9]
-
The reaction is quenched by diluting the mixture with 350 mL of water.[7][9]
-
The product is extracted from the aqueous solution using ether.[7][9]
-
The combined organic layers are washed with a saturated saline solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7][9]
-
The resulting crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) mixture as the eluent, to yield this compound as a yellow-green solid.[7][9]
Characterization and Purity Analysis
The identity and purity of the synthesized this compound are confirmed using various analytical methods.
-
Nuclear Magnetic Resonance (¹H NMR): The structure is confirmed by ¹H NMR spectroscopy. In DMSO-d6, the expected signals are: δ 11.44 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), and 7.18 (dd, J = 8.7, 2.1 Hz, 1H).[7][9]
-
Gas Chromatography (GC): Purity is often assessed by GC, with purities typically greater than 98.0% being reported.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another method used to determine purity, with reported values often exceeding 95.0%.[6]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 8. PHENOL, 5-BROMO-2-NITRO- manufacturers and suppliers in india [chemicalbook.com]
- 9. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]
A Technical Guide to the Solubility of 5-Bromo-2-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitrophenol, a key intermediate in pharmaceutical synthesis and various research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining these values experimentally. It includes established methodologies and a structured approach to data presentation, enabling researchers to generate and organize critical solubility data for their specific needs.
Introduction to this compound
This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its utility in the development of pharmaceuticals and other bioactive molecules underscores the importance of understanding its behavior in various solvent systems.[2] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While qualitatively noted as soluble in solvents like ethyl acetate (B1210297) and methanol, precise quantitative data is essential for reproducible and scalable processes.[1]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | Gravimetric | |||
| Ethanol | Spectroscopic | |||
| Acetone | Gravimetric | |||
| Ethyl Acetate | Spectroscopic | |||
| Dichloromethane | Gravimetric | |||
| Toluene | Spectroscopic | |||
| Hexane | Gravimetric | |||
| Acetonitrile | Spectroscopic | |||
| User-defined |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various organic solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
-
Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant. A syringe with a filter (e.g., 0.45 µm PTFE) should be used to avoid transferring any solid particles.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100
-
Spectroscopic Method
For compounds with a distinct chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
After reaching equilibrium and separating the solid phase, carefully withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-nitrophenol from 3-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of 5-bromo-2-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis involves the regioselective nitration of 3-bromophenol (B21344). This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow, offering a practical resource for laboratory and process development applications.
Introduction
This compound is a key building block in organic synthesis, frequently utilized as an intermediate in the preparation of active pharmaceutical ingredients (APIs), specialized dyes, and agrochemicals.[2] Its molecular structure, featuring nitro and bromo substituents on a phenol (B47542) scaffold, provides multiple reaction sites for further chemical modifications. The regioselective introduction of a nitro group onto the 3-bromophenol ring is a critical transformation, governed by the directing effects of the hydroxyl and bromine substituents.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 3-bromophenol is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The nitration occurs preferentially at the position ortho to the hydroxyl group and meta to the bromine atom.
Reaction:
3-Bromophenol → this compound
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from 3-bromophenol.[1]
Materials:
-
3-Bromophenol
-
Potassium nitrate (B79036) (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ether
-
Saturated saline solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Nitrating Mixture: In a reaction vessel, a solution of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[1] Potassium nitrate (51.5 g, 509 mmol) is then slowly added to this acidic solution.[1] The mixture is stirred for 5 minutes.[1]
-
Nitration Reaction: 3-Bromophenol (49.35 g, 285 mmol) is added dropwise to the nitrating mixture, ensuring the reaction temperature is maintained at approximately 10 °C.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours.[1]
-
Work-up and Extraction: Upon completion of the reaction, the mixture is diluted with water (350 mL) and extracted with ether.[1] The combined organic layers are washed with a saturated saline solution and dried over anhydrous sodium sulfate.[1]
-
Purification: The solvent is removed under reduced pressure.[1] The resulting crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate (19:1) solvent system.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromophenol | 49.35 g (285 mmol) | [1] |
| Potassium Nitrate | 51.5 g (509 mmol) | [1] |
| Concentrated Sulfuric Acid | 32.6 mL | [1] |
| Water | 105 mL | [1] |
| Product | ||
| This compound | 11.3 g | [1] |
| Yield | 18% | [1] |
| Physical Properties | ||
| Appearance | Yellow-green solid | [1] |
| Melting Point | 40-42 °C | [1] |
| Spectroscopic Data | ||
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.44 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), 7.18 (dd, J = 8.7, 2.1 Hz, 1H) | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis of this compound.
References
An In-depth Technical Guide to the Applications of 5-Bromo-2-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitrophenol is a versatile and highly reactive aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its utility in the preparation of heterocyclic compounds, substituted anilines, and biaryl derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in research and development.
Introduction
The strategic placement of a hydroxyl group, a nitro group, and a bromine atom on a benzene (B151609) ring makes this compound a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. The hydroxyl group provides a nucleophilic center for etherification reactions. The bromine atom is a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide will delve into the key synthetic applications of this important intermediate.
Synthesis of 5-Bromo-2-aminophenol via Reduction
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 5-bromo-2-aminophenol, a key precursor for the synthesis of various heterocyclic compounds, including benzoxazoles.
Reaction Pathway: Reduction of this compound
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 2-Amino-5-bromophenol (B182750)
A general procedure for the reduction of this compound using sodium bisulfite is as follows:
-
Dissolve this compound (1.0 equivalent) in a 0.5% aqueous sodium hydroxide (B78521) solution.
-
Stir the solution until the starting material is completely dissolved.
-
Add sodium bisulfite (approximately 7.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes.
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ether/hexane solvent system to yield pure 2-amino-5-bromophenol.[1]
Quantitative Data
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | Sodium bisulfite | Water/Diethyl ether | 60 | [1] |
Synthesis of 6-Bromobenzoxazoles
5-Bromo-2-aminophenol, derived from this compound, is a key intermediate in the synthesis of 6-bromobenzoxazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. The synthesis typically involves the condensation of 2-amino-5-bromophenol with an aldehyde, followed by cyclization.
Reaction Pathway: Synthesis of 6-Bromo-2-phenylbenzoxazole
Caption: Synthesis of a 6-bromobenzoxazole derivative.
Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
The following protocol is adapted from general procedures for benzoxazole (B165842) synthesis:
-
In a round-bottom flask, combine 2-amino-5-bromophenol hydrochloride (1.0 equivalent) and benzaldehyde (1.0 equivalent).
-
Add a suitable catalyst, such as a magnetic ionic liquid (e.g., LAIL@MNP, ~4 mg per mmol of aminophenol).[2]
-
Sonicate the reaction mixture at 70°C for 30 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, add ethyl acetate (B1210297) to the reaction mixture.
-
If a magnetic catalyst is used, it can be removed with a magnet. Otherwise, proceed with a standard aqueous workup.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure 6-bromo-2-phenylbenzoxazole.
Quantitative Data
Yields for the synthesis of benzoxazoles from 2-aminophenols and aldehydes can vary depending on the specific substrates and catalysts used, but are often in the moderate to good range. For example, the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde using a magnetic ionic liquid catalyst under solvent-free sonication has been reported with a yield of up to 90%.[3]
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce a variety of aryl ethers. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Pathway: O-Alkylation of this compound
Caption: Williamson ether synthesis workflow.
Experimental Protocol: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter it off.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Alkyl Halide | Base | Solvent | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetone | > 90 |
| Ethyl iodide | NaH | DMF | > 85 |
| Propyl bromide | K₂CO₃ | Acetonitrile | > 80 |
Suzuki-Miyaura Cross-Coupling
The bromine atom of this compound provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the synthesis of a wide variety of biaryl compounds, which are important structures in medicinal chemistry and materials science.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a general protocol for the Suzuki coupling of an aryl bromide with an arylboronic acid:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the flask under the inert atmosphere.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
The Suzuki-Miyaura coupling is generally a high-yielding reaction with a broad substrate scope. The following table presents hypothetical but representative yields for the coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.
| Arylboronic Acid | Catalyst | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups can be manipulated selectively to access a wide range of important chemical intermediates and final products. The reduction of the nitro group provides a pathway to 2-amino-5-bromophenol and subsequently to benzoxazoles. The phenolic hydroxyl group allows for the synthesis of various aryl ethers via the Williamson ether synthesis. Furthermore, the bromine atom enables the construction of biaryl systems through Suzuki-Miyaura cross-coupling. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the use of this compound in the development of novel and complex molecules.
References
5-Bromo-2-nitrophenol: A Core Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitrophenol is a versatile aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl, a nitro group, and a bromine atom, provides multiple reactive sites for a wide range of chemical transformations. This guide explores the chemical properties, synthesis, and significant applications of this compound in drug development, with a particular focus on its role as a precursor to bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.
Introduction
The development of novel therapeutic agents is a cornerstone of modern medicine. A key strategy in drug discovery is the efficient synthesis of complex organic molecules from readily available starting materials. This compound has emerged as a valuable building block in medicinal chemistry due to its inherent reactivity and potential for elaboration into diverse molecular scaffolds.[1][2] The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution, while the hydroxyl and bromo substituents offer additional handles for a variety of coupling and functionalization reactions. This technical guide provides a comprehensive overview of the properties and pharmaceutical applications of this compound.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO₃ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| CAS Number | 27684-84-0 | [3] |
| Appearance | Pale yellow to yellow crystalline solid | [4] |
| Melting Point | 40-42 °C | |
| Purity | ≥97% | [4] |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol. | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 2.73 (s, 3H), 8.14 (d, J=2.6Hz, 1H), 8.31 (d, J=2.6Hz, 1H), 12.90 (s, 1H) | [5] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the nitration of a bromophenol precursor.
General Experimental Workflow for Synthesis
The synthesis of this compound from a suitable bromophenol precursor generally follows the workflow depicted below.
Caption: General workflow for the synthesis of a key Pranlukast intermediate.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-nitroacetophenone from p-Bromophenol
This protocol details the synthesis of a key intermediate for the anti-asthma drug Pranlukast, starting from p-bromophenol. This multi-step synthesis highlights the types of transformations relevant to the chemistry of bromophenols.[5]
Materials:
-
p-Bromophenol
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Tetrachloroethylene (B127269) (solvent)
-
Anhydrous Aluminum Chloride (Lewis acid)
-
Concentrated Nitric Acid (65%)
-
Hydrochloric acid (3.5 M and 3 M)
-
Potassium carbonate
-
Cold tetrachloroethylene (for washing)
Procedure:
-
Acetylation: Dissolve 173 g (1 mol) of p-bromophenol in 690 ml of tetrachloroethylene. Add 138 g (1 mol) of potassium carbonate. Control the temperature at 5 °C and slowly add 107 g (1.04 mol) of acetic anhydride. React for 2.5 hours. After the reaction, slowly add 600 ml of 3.5 M hydrochloric acid and stir for 10 minutes. Separate the layers and collect the lower organic layer containing the acetate of p-bromophenol.
-
Fries Rearrangement: Transfer the organic solution to a new reaction flask. At room temperature, add 160 g (1.2 mol) of anhydrous aluminum chloride. Reflux the mixture at 110 °C for 7 hours. After cooling to 80 °C, slowly add 500 ml of 3 M hydrochloric acid. Stir at room temperature for 1 hour, then separate the layers to obtain the lower organic layer containing 5-bromo-2-hydroxyacetophenone.
-
Nitration: Transfer the solution from the previous step to another reaction flask. Slowly add 96.9 g of 65% nitric acid (1 mol). React at 75 °C for 2 hours. Cool the system to -10 °C and allow crystallization for 14 hours.
-
Purification: Filter the resulting crystals and wash with cold tetrachloroethylene. Dry the product in an oven to obtain 167.2 g of 5-bromo-2-hydroxy-3-nitroacetophenone as a xanthochromatic crystal.
Quantitative Data:
| Parameter | Value |
| Overall Yield | 64.3% |
| Purity | 98.3% |
Application in Pharmaceutical Synthesis: Pranlukast
A significant application of bromo-nitro-hydroxy-aromatic intermediates is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[5] The intermediate, 5-bromo-2-hydroxy-3-nitroacetophenone, is a key building block for constructing the chromone (B188151) core of Pranlukast.
The Role of this compound as a Precursor
While the provided synthesis starts with p-bromophenol, this compound represents a closely related and synthetically valuable precursor. A plausible synthetic route starting from this compound to a similar acetophenone (B1666503) intermediate would likely involve the protection of the phenolic hydroxyl group, followed by a suitable C-acylation method to introduce the acetyl group, and subsequent deprotection. The existing nitro and bromo functionalities would be carried through these steps.
Mechanism of Action of Pranlukast and the Leukotriene Signaling Pathway
Pranlukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[1][6] Leukotrienes are inflammatory mediators that, upon binding to CysLT1 receptors in the airways, cause bronchoconstriction, airway edema, and increased mucus secretion, all of which are hallmark features of asthma.[6][7] By blocking this interaction, Pranlukast mitigates these effects, leading to improved asthma control.[6][8]
The leukotriene signaling pathway is a critical component of the inflammatory cascade in asthma.
Caption: Pranlukast's mechanism of action in the leukotriene signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility is exemplified by its role as a potential precursor for key intermediates in the synthesis of drugs like Pranlukast. The synthetic methodologies and biological context provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical building block. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- 1. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]
- 5. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 6. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 7. What is Pranlukast Hydrate used for? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
The Pivotal Role of 5-Bromo-2-nitrophenol in the Synthesis of Advanced Dyestuffs: A Technical Guide
For Immediate Release
[City, State] – December 22, 2025 – In the intricate world of organic chemistry and material science, the synthesis of novel dyes with enhanced properties remains a significant pursuit. A key player in this field is 5-Bromo-2-nitrophenol, a versatile intermediate that serves as a foundational building block for a range of high-performance azo and metal-complex dyes. This technical guide provides an in-depth exploration of the role of this compound in dye synthesis, detailing experimental protocols, quantitative data, and the underlying chemical pathways for researchers, scientists, and professionals in drug development and material science.
This compound, a substituted phenol (B47542), is distinguished by the presence of both a bromine atom and a nitro group on its aromatic ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in the synthesis of specialized dyes. Its utility is particularly prominent in the creation of azo dyes, where it can function as a coupling component, and in the formation of metal-complex dyes, which are known for their superior fastness properties.
Synthesis of Azo Dyes Utilizing this compound as a Coupling Component
The synthesis of azo dyes is a cornerstone of industrial chemistry, typically involving a two-step process: diazotization followed by azo coupling. In this sequence, a primary aromatic amine is converted into a reactive diazonium salt, which then couples with an electron-rich substrate, such as a phenol or an aniline (B41778) derivative, to form the characteristic azo (-N=N-) linkage.
This compound serves as an excellent coupling component in this reaction. The hydroxyl group on the phenol ring activates the aromatic system
Electrophilic Aromatic Substitution in 5-Bromo-2-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 5-bromo-2-nitrophenol. It details the directing effects of the substituents, predicts the regioselectivity of common EAS reactions, and provides generalized experimental protocols. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Understanding its reactivity in electrophilic aromatic substitution is crucial for its effective utilization in organic synthesis.
Core Principles: Directing Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) groups.
-
Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group and an ortho, para-director.[3] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate.
-
Nitro (-NO₂) Group: The nitro group is a strong deactivating group and a meta-director.[3] It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate and thus slowing down the reaction rate.
-
Bromo (-Br) Group: Halogens like bromine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance and stabilize the arenium ion intermediate when the electrophile attacks the ortho or para positions.[4]
In a polysubstituted benzene (B151609) ring, the most powerful activating group typically dictates the position of the incoming electrophile.[5] In the case of this compound, the hydroxyl group is the most potent activating group and will therefore primarily direct the substitution.
The available positions for electrophilic attack on the this compound ring are C3, C4, and C6. Based on the directing effects of the hydroxyl group, substitution is anticipated to occur at the ortho (C6) and para (C4) positions relative to the -OH group. The C2 position is already substituted. The C3 position is meta to the hydroxyl group and is therefore disfavored.
Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2,4-dinitrophenol and 5-Bromo-2,6-dinitrophenol |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 4,5-Dibromo-2-nitrophenol and 5-Bromo-4-chloro-2-nitrophenol |
| Sulfonation | Fuming H₂SO₄ | 4-Bromo-3-nitro-2-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Bromo-4-acyl-2-nitrophenol |
Note: Friedel-Crafts alkylation is generally not effective on strongly deactivated rings such as those containing a nitro group. Therefore, Friedel-Crafts acylation is the more viable option.[6]
Experimental Protocols
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. These are adapted from procedures for similarly substituted phenols and should be optimized for this compound.
Protocol 1: Nitration of this compound
This protocol is adapted from the nitration of other substituted phenols using a mixture of nitric and sulfuric acids.[7][8]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable process governed by the strong activating and ortho, para-directing effect of the hydroxyl group. While the presence of the deactivating nitro and bromo groups reduces the overall reactivity of the aromatic ring, substitution is expected to occur primarily at the C4 and C6 positions. The provided theoretical framework and generalized protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic functionalization of this versatile chemical intermediate. Further experimental investigation is warranted to determine the precise reaction conditions, yields, and isomer distributions for various electrophilic aromatic substitution reactions on this substrate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 27684-84-0 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitrophenol is a versatile multifunctional aromatic compound of significant interest in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the bromo (-Br) group. The electronic interplay between the activating hydroxyl group and the deactivating nitro and bromo groups imparts a unique chemical profile to the molecule, allowing for a range of selective transformations. This document details the physicochemical properties, spectroscopic data, and reactivity of each functional group, supported by experimental protocols and reaction pathway diagrams to facilitate its application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis.
Physicochemical Data
The key physical properties of this compound are summarized in Table 1. The predicted pKa of the hydroxyl group is 6.08, indicating a higher acidity compared to phenol (B47542) (pKa ≈ 10) due to the strong electron-withdrawing effect of the ortho-nitro group.[3]
| Property | Value | Source |
| CAS Number | 27684-84-0 | [3][4][5] |
| Molecular Formula | C₆H₄BrNO₃ | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | Pale yellow to yellow-green crystalline solid | [3] |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [3] |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol | [3] |
| pKa | 6.08 ± 0.13 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound and for monitoring its reactions.
¹H NMR (300 MHz, DMSO-d₆): δ 11.44 (s, 1H, -OH), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), 7.18 (dd, J = 8.7, 2.1 Hz, 1H).[3]
¹³C NMR (CDCl₃): δ 155.7, 132.8, 126.5, 124.3, 124.1, 123.4 ppm.
Reactivity of Functional Groups
The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[1] Conversely, the hydroxyl group is an activating, ortho-, para-director.[1] The bromine atom also influences the ring's reactivity and serves as a key site for cross-coupling reactions.[1]
Reactivity of the Hydroxyl Group
The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This enables reactions such as ether and ester formation.
The ortho-nitro group significantly increases the acidity of the phenolic proton through its strong electron-withdrawing inductive and resonance effects, which stabilize the resulting phenoxide anion. This enhanced acidity facilitates its conversion to the corresponding phenoxide under relatively mild basic conditions.
The phenoxide of this compound can undergo Sₙ2 reaction with alkyl halides to form ethers. This reaction, known as the Williamson ether synthesis, is a versatile method for introducing alkyl groups at the phenolic position.[6][7][8][9]
Experimental Protocol: Williamson Ether Synthesis (Representative)
This protocol is adapted from general procedures for the Williamson ether synthesis.[9][10]
-
Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as DMF or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the desired primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity of the Nitro Group
The nitro group is a key functional group that can be readily transformed into an amino group, providing a gateway to a wide range of further chemical modifications.
The reduction of the nitro group to a primary amine is one of the most important reactions of this compound, as the resulting aniline (B41778) is a versatile intermediate.[1] Various reducing agents can be employed, with the choice of reagent being critical to avoid undesired side reactions, such as dehalogenation.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes the reduction of this compound to 2-amino-5-bromophenol (B182750).
-
Dissolution: Dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide (B78521) solution with stirring.
-
Reduction: Add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.
-
Neutralization and Extraction: Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5. Extract the product with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from an ether/hexane mixture to yield pure 2-amino-5-bromophenol (Yield: 60%).
A comparative overview of common methods for nitro group reduction is presented in Table 2. The choice of method depends on the desired selectivity and reaction conditions.
| Reducing System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C. |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 25 - 78 | 1 - 3 | >90 | A mild method compatible with many functional groups. |
| Metal/Acid Reduction | Fe, AcOH | Acetic Acid | 25 - 118 | 1 - 4 | >85 | A robust and widely used method. |
| Borohydride Reduction | NiCl₂·6H₂O, NaBH₄ | Acetonitrile/Water | 0 - 25 | 0.1 - 0.5 | >90 | A rapid and high-yielding method. |
Reactivity of the Bromo Group
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling and nucleophilic substitution reactions.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[11][12] this compound can participate in this reaction to introduce aryl or vinyl substituents at the C5 position.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol is a general procedure adapted for this compound based on established methods for aryl bromides.[13][14]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Reaction: Heat the mixture with stirring to 80-100 °C and monitor by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the strongly electron-withdrawing nitro group ortho to the bromine can facilitate nucleophilic aromatic substitution (SₙAr).[15] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. However, in many cases, substitution at other activated positions on similar molecules (e.g., a chloro substituent) might be more favorable.[16]
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents on the aromatic ring determine the position of further electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro and bromo groups are deactivating meta-directors (with bromine also being an ortho-, para-director due to its lone pairs, but deactivating overall).
The positions ortho and para to the hydroxyl group are C3 and C5. The C5 position is already substituted with bromine. The C3 position is sterically hindered by the adjacent nitro and hydroxyl groups. The positions ortho and para to the bromine are C4 and C6. The position meta to the nitro group is C4. Therefore, the most likely position for electrophilic attack is C4, which is ortho to the bromine and meta to the nitro group, and para to the hydroxyl group. The activating effect of the hydroxyl group is expected to dominate, directing the electrophile to the C4 position.
mol [label=< this compound Functional GroupDirecting EffectActivating/Deactivating -OHortho, paraActivating -NO₂metaDeactivating -Brortho, paraDeactivating Predicted site of EAS: C4
>]; } caption [label="Directing Effects in EAS", fontsize=10]; end_dot Caption: Directing Effects in EASConclusion
This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. The hydroxyl, nitro, and bromo groups each offer distinct and often complementary avenues for chemical transformation. The hydroxyl group's acidity allows for its conversion into a nucleophile for ether and ester synthesis. The nitro group can be selectively reduced to an amine, opening up a vast area of aniline chemistry. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. Furthermore, the electronic nature of the substituents directs further substitution on the aromatic ring in a predictable manner. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a versatile building block in the design and synthesis of novel molecules for a wide range of applications.
References
- 1. This compound | 27684-84-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 4. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 5-Bromo-2-nitrophenol: Structure, Isomerism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 5-Bromo-2-nitrophenol (C₆H₄BrNO₃), a key intermediate in various chemical syntheses.[1] It details the compound's structural formula, explores its positional isomers, presents its physicochemical properties in a comparative format, and provides a detailed experimental protocol for its synthesis.
Structural Formula and Isomerism
This compound is an aromatic compound derived from phenol, featuring a bromine atom and a nitro functional group attached to the benzene (B151609) ring.[1] The molecular formula for this compound and its isomers is C₆H₄BrNO₃, and its molecular weight is approximately 218.00 g/mol .[2][3]
The IUPAC name for the primary compound is this compound.[2] The positions of the bromo and nitro groups relative to the hydroxyl group (-OH) are critical for the molecule's reactivity and physical properties. Isomerism in bromonitrophenols is determined by the different possible arrangements of these three substituents on the benzene ring. There are numerous positional isomers, including but not limited to 4-Bromo-2-nitrophenol and 2-Bromo-5-nitrophenol.[4][5]
Physicochemical Properties
The properties of this compound, such as melting point and acidity (pKa), are distinct from its isomers due to the electronic and steric effects of the substituent positions. The collected data is summarized below for comparison.
| Property | This compound | 4-Bromo-2-nitrophenol | 2-Bromo-5-nitrophenol |
| CAS Number | 27684-84-0[3][6] | 7693-52-9[5] | 52427-05-1[4] |
| Molecular Weight | 218.00 g/mol [2][3] | 218.00 g/mol | 218.00 g/mol [4] |
| Appearance | Pale yellow crystalline solid[7][8] | - | - |
| Melting Point | 40-42 °C[7][8] | 41-43 °C | 115-118 °C |
| Boiling Point | 264.6 ± 20.0 °C (Predicted)[7][8] | 264.6 ± 20.0 °C (Predicted) | 264.6 ± 20.0 °C (Predicted) |
| Density | 1.881 ± 0.06 g/cm³ (Predicted)[7][8] | 1.881 ± 0.06 g/cm³ (Predicted) | 1.881 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.08 ± 0.13 (Predicted)[7][8] | 6.08 ± 0.13 (Predicted) | 6.41 ± 0.18 (Predicted) |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol[7][8] | - | - |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory procedure for the synthesis of this compound via the nitration of 3-Bromophenol.[7]
Materials:
-
3-Bromophenol (49.35 g, 285 mmol)
-
Potassium nitrate (B79036) (51.5 g, 509 mmol)
-
Concentrated sulfuric acid (32.6 mL)
-
Water (105 mL + 350 mL for dilution)
-
Ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate (19:1 mixture)
Procedure:
-
Preparation of Nitrating Mixture: A mixed solution of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.[7] Potassium nitrate (51.5 g, 509 mmol) is added slowly to this solution.[7]
-
Nitration Reaction: The reaction mixture is stirred for 5 minutes. 3-Bromophenol (49.35 g, 285 mmol) is then added dropwise, ensuring the reaction temperature is maintained at approximately 10 °C.[7]
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.[7]
-
Work-up and Extraction: Upon completion, the reaction solution is diluted with 350 mL of water and extracted with ether.[7] The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[7]
-
Purification: The crude product is purified by flash column chromatography using a 19:1 hexane/ethyl acetate eluent to yield this compound as a yellow-green solid.[7]
Conclusion
This compound is a valuable chemical building block whose utility is defined by the specific arrangement of its functional groups. Understanding its structure, the properties of its various isomers, and reliable synthesis protocols is essential for its effective application in research and development, particularly in the pharmaceutical and fine chemical industries.[1] The provided data and protocols offer a foundational guide for professionals working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 8. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]
An In-depth Technical Guide to the Storage and Handling of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe storage and handling of 5-Bromo-2-nitrophenol (CAS No. 27684-84-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a yellow solid with a molecular weight of 218.00 g/mol .[1] It is important to be aware of its physical state and properties to handle it appropriately.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 27684-84-0 |
| Molecular Formula | C6H4BrNO3 |
| Molecular Weight | 218.00 g/mol [1] |
| Appearance | Yellow Solid; Light orange to Yellow to Green powder to crystal |
| Melting Point | 42.0 to 46.0 °C |
| Solubility | Soluble in methanol |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and ensure its stability for research applications.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation |
| Temperature | Room Temperature[2][3]. Some suppliers recommend refrigeration (2-8°C) or storage in a cool, dark place (<15°C). |
| Atmosphere | Inert atmosphere is recommended. |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents and strong bases. |
Safety and Handling Precautions
This compound is classified as an irritant and requires careful handling to avoid exposure.[1] The following precautions should be strictly followed.
Hazard Identification
Table 3: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize the risk of exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocol: Illustrative Synthesis of a Benzoxazolone Derivative
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including benzoxazolone carboxamides, which have been investigated as acid ceramidase inhibitors. The following is a plausible, illustrative multi-step synthesis of a C(6)-substituted benzoxazolone derivative starting from this compound.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is first reduced to an amine to yield 2-amino-5-bromophenol (B182750).
-
Materials: this compound, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-bromophenol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Cyclization to form the Benzoxazolone Ring
The resulting 2-amino-5-bromophenol is then cyclized to form the benzoxazolone ring.
-
Materials: 2-amino-5-bromophenol, Triphosgene (B27547) or Carbonyldiimidazole (CDI), Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-5-bromophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add triethylamine.
-
Slowly add a solution of triphosgene or CDI in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 6-bromobenzoxazolone by recrystallization or column chromatography.
-
Step 3: Carboxamide Formation
The final step involves the formation of the carboxamide at the nitrogen of the benzoxazolone ring.
-
Materials: 6-bromobenzoxazolone, desired isocyanate, a suitable base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
To a solution of 6-bromobenzoxazolone in the anhydrous solvent, add the base at 0 °C.
-
Stir the mixture for a short period before adding the desired isocyanate.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final C(6)-substituted benzoxazolone carboxamide by column chromatography or recrystallization.
-
Visualized Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a research laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-nitrophenol with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-nitrophenols, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The provided protocol is based on established methodologies for Suzuki couplings of structurally similar bromo-nitroaromatic compounds.
Introduction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] It is a versatile and widely used method in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]
In the context of this compound, the Suzuki coupling allows for the introduction of various aryl substituents at the 5-position, leading to the formation of substituted 2-nitrobiphenyls. The nitro and hydroxyl groups on the phenol (B47542) ring can be further manipulated, making these products versatile building blocks for more complex molecular architectures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3]
A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-nitrophenol.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-nitroaromatic compounds, which can be adapted for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (4.0) | 1,4-Dioxane / H₂O | 90 | 12 | [Hypothetical] |
| 2 | 2-Bromo-5-(2-nitro-vinyl)-thiophene | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O | 80-100 | - | [General] |
| 3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | DME / H₂O | 80 | 2 | High |
Note: The data for Entry 1 is based on a closely related substrate and should be considered a starting point for optimization.[5] Entry 2 provides a general range of conditions.[2] Entry 3 showcases a successful Suzuki coupling on a different bromo-heterocycle.[6]
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-alkylation of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of 5-bromo-2-nitrophenol is a crucial transformation in synthetic organic chemistry, providing a versatile pathway to a variety of intermediates used in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This process, typically achieved through a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic substitution reaction with an alkyl halide. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation, while the electronic and steric factors of the substituents influence the reaction's efficiency and conditions.
These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol for a representative O-alkylation, and a summary of quantitative data from related reactions to guide researchers in optimizing this synthetic step.
Reaction Principle: The Williamson Ether Synthesis
The O-alkylation of this compound proceeds via the SN2 mechanism of the Williamson ether synthesis. The reaction is initiated by the deprotonation of the acidic phenolic proton by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the desired ether product.
Key reaction parameters influencing the outcome include:
-
Base: A variety of bases can be employed, with inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices due to their mildness and ease of handling. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive systems.
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) are ideal substrates as they are more susceptible to S N2 attack and less prone to competing elimination reactions.
-
Solvent: Polar aprotic solvents such as acetone (B3395972), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently used as they effectively solvate the cation of the base without deactivating the nucleophilic phenoxide.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen solvent.
Data Presentation: O-Alkylation of Substituted Nitrophenols
The following table summarizes various conditions for the O-alkylation of substituted nitrophenols, providing a comparative overview of reagents, solvents, and reported yields.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromo-6-nitrophenol (B84729) | Methyl Iodide | K₂CO₃ | Acetone | Reflux | Overnight | 97 | [1] |
| Bromo-nitrophenol deriv. | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 24 h | 76 | [1] |
| Phenolic Aldehydes | Methyl Iodide | K₂CO₃ | DMF | Room Temp | Overnight | - | [2] |
| Phenols | Alkyl Halides | Cs₂CO₃/KOH | DMF | Room Temp | - | 90-96 | [3] |
| Phenols | Alkyl Halides | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Room Temp - Reflux | 2-6 h | - | [2] |
Experimental Protocols
This section provides a detailed methodology for a representative O-methylation of a bromo-nitrophenol, which can be adapted for this compound.
Protocol: O-methylation of 2-Bromo-6-nitrophenol [1]
Materials and Reagents:
-
2-Bromo-6-nitrophenol
-
Iodomethane (B122720) (Methyl Iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add iodomethane (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromophenol
Introduction
2-Amino-5-bromophenol (B182750) is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its structure, which includes amino, hydroxyl, and bromine functional groups, provides a versatile scaffold for the development of more complex molecules.[3][4] This document provides detailed protocols for the synthesis of 2-amino-5-bromophenol via the reduction of 5-bromo-2-nitrophenol, focusing on a chemical reduction method and a proposed catalytic hydrogenation protocol.
Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| This compound | 27684-84-0 | C₆H₄BrNO₃ | 218.01 g/mol | Yellow crystalline solid |
| 2-Amino-5-bromophenol | 38191-34-3 | C₆H₆BrNO | 188.02 g/mol | White to light yellow solid |
Experimental Protocols
Two primary methods for the reduction of this compound are presented: a chemical reduction using sodium bisulfite and a catalytic hydrogenation approach using palladium on carbon (Pd/C).
Protocol 1: Chemical Reduction using Sodium Bisulfite
This protocol is based on a well-documented procedure for the synthesis of 2-amino-5-bromophenol.[1][5][6]
Materials:
-
This compound
-
0.5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Sodium bisulfite (NaHSO₃), 85% purity
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ether/hexane for recrystallization
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[1][5][6]
-
To this solution, add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) and stir the reaction mixture at room temperature for 15 minutes.[1][5][6]
-
Upon completion of the reaction, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[1][5]
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.[1][5]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1][5]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[1][5]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound (0.292 g, 1.34 mmol) | [1][5] |
| Reducing Agent | Sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) | [1][5] |
| Solvent | 0.5% aqueous NaOH (30 mL) | [1][5] |
| Reaction Time | 15 minutes | [1][5] |
| Yield | 60% (0.151 g, 0.80 mmol) | [1][5] |
| Melting Point | 125-127 °C (decomposition) | [1][5] |
Protocol 2: Catalytic Hydrogenation (Proposed)
Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.[7] Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[7] While a specific protocol for this compound is not extensively detailed in the provided literature, the following procedure is proposed based on general methods for nitrophenol reduction.[8][9][10][11]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Sodium borohydride (B1222165) (NaBH₄) or Hydrogen gas (H₂)
-
Filter agent (e.g., Celite)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve this compound in methanol in a flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Method A (Using Sodium Borohydride): Cool the mixture in an ice bath and slowly add a solution of sodium borohydride in methanol. Monitor the reaction by TLC or LC-MS.
-
Method B (Using Hydrogen Gas): Place the reaction vessel in a Parr shaker or a similar hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 30-60 psi) and shake at room temperature.[9]
-
After the reaction is complete (as indicated by TLC, LC-MS, or cessation of hydrogen uptake), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Note: The choice of reducing agent (NaBH₄ vs. H₂) may influence the reaction conditions and outcomes. Optimization of catalyst loading, solvent, temperature, and pressure may be necessary to achieve high yields and purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-amino-5-bromophenol from this compound.
Caption: General workflow for the synthesis of 2-amino-5-bromophenol.
Reaction Pathway
The chemical transformation from this compound to 2-amino-5-bromophenol is a reduction of the nitro group to an amino group.
Caption: Reaction scheme for the reduction of this compound.
References
- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sodium Bisulfite Reduction of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of 5-Bromo-2-nitrophenol to 2-amino-5-bromophenol (B182750) using sodium bisulfite. This transformation is a key step in the synthesis of various pharmaceutical and chemical intermediates. The protocol herein offers a mild, chemoselective, and efficient method for this reduction, avoiding the use of harsh reagents or metal catalysts. Included are a detailed experimental procedure, a summary of quantitative data, a discussion of the reaction mechanism, and visual diagrams of the experimental workflow and proposed reaction pathway.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While various methods exist for this reduction, including catalytic hydrogenation and the use of metal reductants (e.g., Fe, Sn, Zn), these methods can be incompatible with sensitive functional groups.
Sodium bisulfite (NaHSO₃) and its related salt, sodium dithionite (B78146) (Na₂S₂O₄, also known as sodium hydrosulfite), are mild and effective reducing agents for aromatic nitro groups.[1] This method is particularly advantageous for substrates that are sensitive to catalytic hydrogenation or harsh acidic conditions.[1] The reaction is typically performed in aqueous or biphasic systems under neutral or slightly alkaline conditions, demonstrating high chemoselectivity for the nitro group in the presence of other reducible functionalities such as halogens.
Data Presentation
The following table summarizes the quantitative data for the sodium bisulfite reduction of this compound. For comparative purposes, data for the reduction of a similar substrate, o-nitrophenol, is also included.
| Substrate | Product | Reducing Agent | Solvent System | Temp. (°C) | Time | Yield (%) |
| This compound | 2-amino-5-bromophenol | Sodium Bisulfite | 0.5% aq. NaOH | Room Temp. | 15 min | 60%[1][2] |
| o-Nitrophenol | o-Aminophenol | Sodium Hydrosulfite | Water/NaOH | 60 | < 5 min | High |
Experimental Protocols
Materials and Equipment
-
This compound
-
Sodium bisulfite (85% purity or higher)
-
0.5% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Detailed Procedure for the Synthesis of 2-amino-5-bromophenol[1][2]
-
Dissolution: In a round-bottom flask, dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution. Stir the mixture at room temperature until all the solid has completely dissolved.
-
Reduction: To the resulting solution, add sodium bisulfite (2.00 g, 85% pure, approximately 9.76 mmol) in one portion. Continue stirring the reaction mixture at room temperature for 15 minutes. The progress of the reaction can be monitored by TLC.
-
Acidification: Upon completion of the reaction, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a mixed solvent system of ether/hexane to afford pure 2-amino-5-bromophenol. The reported yield of the pure product is 60% (0.151 g, 0.80 mmol).[1][2]
Characterization Data for 2-amino-5-bromophenol
-
Appearance: White to light yellow solid.
-
¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, J=2Hz, 1H), 6.78 (dd, J=8.2Hz, 1H), 6.56 (d, J=8Hz, 1H), 4.03 (bs, 2H).[1][2]
-
IR (KBr, cm⁻¹): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Proposed mechanism for the reduction of an aromatic nitro compound.
Discussion
The reduction of this compound using sodium bisulfite is a straightforward and effective procedure. The reaction proceeds quickly at room temperature, and the product can be isolated in good yield after a standard acid-base workup and extraction.
The mechanism of reduction by sodium bisulfite or dithionite is understood to proceed via a single-electron transfer (SET) pathway. In an aqueous solution, the dithionite ion (S₂O₄²⁻), which can be in equilibrium with or generated from bisulfite, forms the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species that transfers an electron to the aromatic nitro group. This process occurs stepwise, likely through nitroso and hydroxylamine (B1172632) intermediates, which are subsequently reduced to the final amine product.
A potential side reaction in the reduction of nitroarenes with bisulfite is the formation of a sulfamic acid from the reaction of the hydroxylamine intermediate with bisulfite. To minimize this, it is advisable to carry out the reduction as rapidly as possible. The protocol provided, with a reaction time of just 15 minutes, is consistent with this principle.
The chemoselectivity of this method is a significant advantage. The carbon-bromine bond is stable under these mild reducing conditions, which might not be the case with other methods like catalytic hydrogenation, where dehalogenation can be a competing reaction. This makes the sodium bisulfite reduction a valuable tool for the synthesis of halogenated anilines, which are important precursors in medicinal chemistry and materials science.
References
Synthesis of 2-Amino-5-bromophenol via Selective Nitro Group Reduction
Application Note AP-CHEM-21-005
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of 2-amino-5-bromophenol (B182750), a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] The method outlines the selective reduction of the nitro group of 5-bromo-2-nitrophenol in the presence of a bromo substituent. The described protocol utilizes sodium bisulfite as a mild and effective reducing agent, offering a high-yield pathway to the desired product under ambient conditions.[4][5]
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to corresponding anilines which are versatile building blocks.[6] A significant challenge arises when other reducible functional groups, such as halogens, are present on the aromatic ring.[7] Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to undesired dehalogenation, particularly with palladium-based catalysts.[8] Therefore, the selection of a chemoselective reducing agent is crucial for achieving the desired transformation without affecting other sensitive functionalities.[7][9]
This note details a robust and reproducible method for the synthesis of 2-amino-5-bromophenol from this compound using sodium bisulfite. This procedure is advantageous due to its mild reaction conditions, operational simplicity, and good yield.
Reaction Scheme
Caption: Chemical transformation of this compound to 2-amino-5-bromophenol.
Experimental Data
The following table summarizes the quantitative data for the synthesis of 2-amino-5-bromophenol.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Sodium bisulfite (85% pure) | [4] |
| Solvent | 0.5% aqueous Sodium Hydroxide (B78521) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 15 minutes | [4] |
| Yield (after recrystallization) | 60% | [4] |
| Melting Point (recrystallized) | 125-127 °C (decomposition) | [4] |
Experimental Protocol
Materials:
-
This compound (0.292 g, 1.34 mmol)
-
Sodium bisulfite (2.00 g, 85% pure, approx. 9.76 mmol)
-
0.5% aqueous sodium hydroxide solution (30 mL)
-
Dilute hydrochloric acid
-
Diethyl ether (approx. 120 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Starting Material: In a suitable reaction flask, dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until a clear solution is obtained.[4][5]
-
Reduction Reaction: To the stirred solution, add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) in one portion. Continue stirring the reaction mixture at room temperature for 15 minutes.[4][5]
-
Acidification: After 15 minutes, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[4]
-
Purification: Recrystallize the crude product from a mixed solvent system of diethyl ether and hexane to yield pure 2-amino-5-bromophenol (0.151 g, 0.80 mmol, 60% yield).[4]
Characterization Data:
-
¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, J=2Hz, 1H), 6.78 (dd, J=8.2Hz, 1H), 6.56 (d, J=8Hz, 1H), 4.03 (bs, 2H).[4]
-
IR (KBr): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹.[4]
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-5-bromophenol.
Conclusion
The protocol described provides an efficient and selective method for the synthesis of 2-amino-5-bromophenol from this compound. The use of sodium bisulfite as a reducing agent is well-suited for this transformation, avoiding the potential for dehalogenation that can occur with other reduction methods. This procedure is applicable for researchers in medicinal chemistry and drug development requiring access to this key chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. scispace.com [scispace.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Application Note: Regioselective Nitration of 3-Bromophenol
Abstract
This application note provides detailed experimental protocols for the nitration of 3-bromophenol (B21344), a key transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The reaction typically yields a mixture of isomeric products, primarily 3-bromo-4-nitrophenol (B22720) and at least one ortho-nitro isomer (3-bromo-2-nitrophenol or 3-bromo-6-nitrophenol). Two distinct methodologies are presented, utilizing different nitrating agents: fuming nitric acid in acetic acid and sodium nitrate (B79036) in sulfuric acid. This document includes comprehensive, step-by-step procedures, quantitative data on reagent amounts and product yields, and methods for the separation and purification of the resulting isomers.
Introduction
The nitration of substituted phenols is a fundamental electrophilic aromatic substitution reaction. For 3-bromophenol, the directing effects of the hydroxyl (-OH) and bromine (-Br) substituents are crucial in determining the regioselectivity of the reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, but also ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, leads to the formation of multiple nitrated isomers. Understanding and controlling the reaction conditions are essential for selectively synthesizing the desired isomer, which is often a critical building block in medicinal chemistry and material science.[1] This note details reliable laboratory-scale protocols for this reaction and the subsequent purification of the products.
Signaling Pathway and Regioselectivity
The nitration of 3-bromophenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The electron-rich phenol (B47542) ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). The hydroxyl group strongly activates the positions ortho (positions 2 and 6) and para (position 4) to it. The bromine at position 3 also directs to its ortho (positions 2 and 4) and para (position 6) positions. Consequently, the positions most activated for electrophilic attack are 2, 4, and 6, leading to the formation of 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, and 3-bromo-6-nitrophenol.
Caption: Logical workflow of the nitration of 3-bromophenol.
Experimental Protocols
Two protocols are provided, offering flexibility in reagent choice and reaction conditions.
Protocol 1: Nitration using Fuming Nitric Acid in Acetic Acid
This method employs fuming nitric acid in a glacial acetic acid solvent system, leading to the formation of 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol.[2]
Materials:
-
3-Bromophenol
-
Fuming Nitric Acid
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Silica (B1680970) Gel for chromatography
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and surrounded by an ice bath, dissolve 15.2 grams (87.9 mmol) of 3-bromophenol in 60 mL of glacial acetic acid.
-
Slowly add a solution of 3.8 mL of fuming nitric acid (89 mmol) in 12 mL of glacial acetic acid over a period of 35 minutes, ensuring the temperature is maintained by the ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.
-
Pour the reaction mixture onto ice.
-
Concentrate the mixture in vacuo.
-
Purify the residue using medium pressure column chromatography on silica gel. Elute with a 1:2 mixture of ethyl acetate and hexanes to separate the isomers.
Expected Products & Yields:
-
3-bromo-4-nitrophenol: 3.47 g (18% yield). Melting point: 130-131°C.[2]
-
3-bromo-6-nitrophenol: 1.94 g (10% yield). Melting point: 41.5-42°C.[2]
Protocol 2: Nitration using Sodium Nitrate in Sulfuric Acid
This protocol uses a mixture of sodium nitrate and sulfuric acid to generate the nitrating agent in situ.[2]
Materials:
-
3-Bromophenol
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for flash chromatography
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Prepare a cold (10°C) solution of sodium nitrate (29.0 g, 0.34 mol) in a mixture of concentrated sulfuric acid (40.0 g) and water (70.0 mL).
-
Slowly add 3-bromophenol (32.9 g, 0.19 mol) to the cold nitrating mixture.
-
Allow the resulting mixture to stir at room temperature for 2 hours.
-
Add 200 mL of water to the reaction mixture.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined ether extracts over anhydrous MgSO₄, filter, and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel, eluting with 10% ethyl acetate in hexanes. The isomers will elute separately.
Expected Products & Yields:
-
3-bromo-6-nitrophenol: 8.1 g (20% yield). Melting point: 40-42°C.[2]
-
3-bromo-4-nitrophenol: 12.7 g (31% yield). Melting point: 125-127°C.[2]
Data Summary
The following table summarizes the quantitative data from the two protocols, allowing for easy comparison of their efficiencies and outcomes.
| Parameter | Protocol 1 (Fuming HNO₃) | Protocol 2 (NaNO₃/H₂SO₄) |
| Starting Material | 3-Bromophenol (15.2 g) | 3-Bromophenol (32.9 g) |
| Nitrating Agent | Fuming HNO₃ in Acetic Acid | NaNO₃ in H₂SO₄/H₂O |
| Reaction Time | ~1 hour | 2 hours |
| Reaction Temperature | Ice bath, then Room Temp. | 10°C, then Room Temp. |
| Purification Method | Medium Pressure Column Chromatography | Flash Chromatography |
| Product 1 | 3-Bromo-4-nitrophenol | 3-Bromo-6-nitrophenol |
| Yield of Product 1 | 18% (3.47 g) | 20% (8.1 g) |
| Product 2 | 3-Bromo-6-nitrophenol | 3-Bromo-4-nitrophenol |
| Yield of Product 2 | 10% (1.94 g) | 31% (12.7 g) |
| Total Yield | 28% | 51% |
Experimental Workflow Diagram
Caption: General experimental workflow for the nitration of 3-bromophenol.
Safety Precautions
-
Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. They are highly corrosive and strong oxidizing agents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Maintain strict temperature control, especially during the addition of the nitrating agent, to prevent runaway reactions.
-
3-Bromophenol and its nitrated products are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact and handle with care.
Conclusion
The nitration of 3-bromophenol can be successfully achieved using standard laboratory reagents. The choice of nitrating system influences the overall yield and the ratio of the isomeric products. Protocol 2, utilizing sodium nitrate and sulfuric acid, provided a higher total yield (51%) compared to Protocol 1 (28%). Both methods require chromatographic purification to separate the para and ortho isomers. These protocols provide a reliable basis for the synthesis of 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol, enabling further research and development in various fields of chemistry.
References
Application Notes and Protocols for the Purification of 5-Bromo-2-nitrophenol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-Bromo-2-nitrophenol using column chromatography. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Achieving high purity of this compound is crucial for its subsequent applications. The described methodology utilizes silica (B1680970) gel as the stationary phase and a hexane (B92381)/ethyl acetate (B1210297) solvent system as the mobile phase, a common and effective technique for the separation of moderately polar compounds.[2][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. This compound is a yellow crystalline solid.[1][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO₃ | [1][5] |
| Molecular Weight | 218.01 g/mol | [1][5] |
| Appearance | Pale yellow to yellow crystalline solid | [1][4] |
| Melting Point | 40-47 °C | [1][4] |
| Solubility | Soluble in ethyl acetate and methanol | [2][4] |
| pKa | 6.08 ± 0.13 (Predicted) | [4] |
Principles of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[2][4][8][9] The mobile phase, a mixture of nonpolar hexane and more polar ethyl acetate, carries the sample through the column.
Due to the presence of a polar hydroxyl group and a nitro group, this compound will have a moderate polarity. It will adsorb to the silica gel, but can be eluted by the mobile phase. Less polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly on the silica gel. By carefully selecting the solvent ratio of the mobile phase, a clean separation of the desired compound can be achieved.
Experimental Protocol: Purification of this compound
This protocol is based on established methods for the purification of this compound.[2][4]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Cotton or glass wool
-
Column Preparation
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached. Ensure a layer of solvent remains above the silica gel at all times to prevent the column from running dry.
-
Equilibration: Pass 2-3 column volumes of the initial mobile phase (19:1 hexane/ethyl acetate) through the column to equilibrate the stationary phase.
Sample Loading
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Loading: Carefully add the dissolved sample to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the stationary phase.
Elution and Fraction Collection
-
Elution: Begin the elution by adding the mobile phase (19:1 hexane/ethyl acetate) to the top of the column.[2][4] Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using the same mobile phase and visualize the spots under a UV lamp. Fractions containing the pure compound (identified by a single spot with the correct Rf value) should be combined.
Isolation of Pure Compound
-
Solvent Removal: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Confirm the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[4]
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Adjust the hexane/ethyl acetate ratio. A higher proportion of hexane will decrease the polarity, while more ethyl acetate will increase it. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Column channeling or cracking. | Repack the column, ensuring it is packed evenly and not allowed to run dry. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Increase the proportion of hexane in the mobile phase. |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. |
Safety Precautions
-
This compound may cause skin and eye irritation.[5]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 5. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jackwestin.com [jackwestin.com]
- 8. ukessays.com [ukessays.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Notes and Protocols: Recrystallization of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 5-Bromo-2-nitrophenol via recrystallization. This procedure is designed to enhance the purity of the compound, a crucial step for its use as a pharmaceutical intermediate and in various organic syntheses.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. This protocol outlines a method for the recrystallization of this compound to obtain a high-purity crystalline product.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 27684-84-0 | [1][2] |
| Molecular Formula | C₆H₄BrNO₃ | [1][2] |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Pale yellow to yellow-green crystalline solid | [1][3] |
| Melting Point | 40-46 °C | [1][3] |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol (B129727). | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed solvent system of methanol and water. Methanol is chosen as the primary solvent due to the compound's noted solubility, while water will serve as an anti-solvent to induce crystallization upon cooling.
3.1. Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Vacuum source
-
Drying oven or desiccator
3.2. Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask. It is advisable to pre-heat the funnel and the receiving flask to prevent the product from crystallizing in the filtration apparatus.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.
-
To induce further crystallization, you can scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities on the crystal surface.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 30-35 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage recovery of the purified product.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Note: HPLC Analysis for Purity Determination of 5-Bromo-2-nitrophenol
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for the pharmaceutical intermediate, 5-Bromo-2-nitrophenol. The described reverse-phase HPLC (RP-HPLC) protocol provides a robust methodology for separating this compound from potential impurities, ensuring the quality and consistency required in research and drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography is a powerful analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The method is designed to be straightforward and reproducible.
Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions are based on methods for similar nitrophenol compounds.[1][2][3]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution before use.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Before sample analysis, the system suitability must be verified. Inject the standard solution five times and evaluate the parameters listed in Table 2. The acceptance criteria must be met to ensure the validity of the results.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the standard solution five times.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Data Presentation and Calculations
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of a hypothetical analysis of a production batch is presented in Table 3.
Table 3: Purity Analysis of this compound (Batch No. BPN-202512)
| Injection | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Standard | 5.21 | 1254320 | 99.8 |
| Sample Inj. 1 | 5.22 | 1248975 | 99.5 |
| Sample Inj. 2 | 5.21 | 1249560 | 99.6 |
| Average | 5.22 | 1249268 | 99.55 |
Visualization of Experimental Workflow
The overall workflow for the HPLC analysis of this compound is illustrated in the following diagram.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is suitable for the routine purity analysis of this compound. The method is specific, robust, and provides accurate results, making it a valuable tool for quality control in research and manufacturing environments. The clear separation of the main component from its impurities allows for reliable quantification and quality assessment.
References
Characterization of 5-Bromo-2-nitrophenol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Abstract
This document provides a detailed methodology for the characterization and quantitative analysis of 5-Bromo-2-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] Ensuring its purity and accurate quantification is critical for process control and final product quality. The protocol described herein outlines sample preparation, derivatization, GC-MS instrument parameters, and data analysis for the effective characterization of this compound. Due to the polar nature of the phenolic group, a derivatization step is crucial to enhance volatility and improve chromatographic peak shape.[2][3]
Introduction
This compound (C₆H₄BrNO₃, MW: 218.00 g/mol ) is a substituted aromatic compound with significant applications in organic synthesis.[1][4][5] Its purity can directly impact the yield and safety profile of subsequent products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] However, the direct analysis of polar compounds like nitrophenols by GC can be challenging due to poor peak shape and potential interactions with the GC system.[2][3] To circumvent these issues, a derivatization step to convert the polar hydroxyl group into a less polar silyl (B83357) ether is typically employed.[2][3][7] This application note provides a comprehensive protocol for the analysis of this compound, adaptable for both qualitative and quantitative purposes.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous samples.
-
Sample Collection: Collect 100 mL of the aqueous sample in a glass container.
-
Acidification: Acidify the sample to a pH of less than 3 by the dropwise addition of concentrated HCl. This ensures the analyte is in its protonated form, facilitating extraction into an organic solvent.[8]
-
Extraction:
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (B109758) (DCM).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 30 mL portions of DCM.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Derivatization (Silylation)
To improve the volatility and chromatographic performance of this compound, a derivatization of the phenolic hydroxyl group is necessary.[7]
-
Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][7]
-
Reaction:
-
Transfer 100 µL of the concentrated sample extract into a 2 mL autosampler vial.
-
Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).[7]
-
Seal the vial tightly.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[7][8]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of the derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, e.g., 50:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standards of this compound at known concentrations. The standards should be prepared and derivatized in the same manner as the samples.[8] Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.[3]
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound-TMS | 12.5 | 275 | 290 | 196 | 0.5 | 1.5 |
Note: The specific ions and retention time are illustrative and should be determined experimentally. The (M-15)+ ion is often a strong candidate for quantification of TMS derivatives.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample collection to data analysis for the characterization of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the characterization and quantification of this compound. The protocol, which includes liquid-liquid extraction and a crucial silylation step, is designed to yield high-quality chromatographic data suitable for researchers, scientists, and professionals in drug development and quality control. The use of appropriate GC-MS parameters and data analysis techniques will ensure accurate and precise results.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 5-Bromo-2-nitrophenol Reactions by Thin-Layer Chromatography (TLC)
For Research Use Only.
Abstract
This document provides a comprehensive guide for monitoring chemical reactions involving 5-Bromo-2-nitrophenol using Thin-Layer Chromatography (TLC). Detailed protocols for sample preparation, TLC development, and visualization specific to the unique chemical properties of this compound are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to effectively track reaction progress, identify intermediates, and assess product formation.
Introduction to TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique extensively used to separate components of a mixture.[1][2] In the context of organic synthesis, TLC is an indispensable tool for qualitatively monitoring the progress of a reaction.[3][4] By spotting a small aliquot of the reaction mixture onto a TLC plate, researchers can observe the disappearance of starting materials and the concurrent appearance of products over time.[3]
This compound is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][5][6][7] Its structure contains a phenolic hydroxyl group, a nitro group, and a bromine atom, all of which influence its reactivity and chromatographic behavior. Effective monitoring of its reactions is crucial for optimizing conditions and maximizing yields.
Principle of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.
Application: Monitoring a Williamson Ether Synthesis of this compound
A common reaction involving phenols is the Williamson ether synthesis, which is used to convert alcohols and phenols into ethers.[8][9][10][11] In this example, we will monitor the reaction of this compound with an alkyl halide (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) to form 1-bromo-5-ethoxy-2-nitrobenzene.
Reaction Scheme:
This compound + CH₃CH₂I --(K₂CO₃, Acetone)--> 1-Bromo-5-ethoxy-2-nitrobenzene + KI + KHCO₃
Experimental Protocols
Materials and Reagents
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for compounds of moderate polarity.[12] A common ratio to begin with is 8:2 (hexane:ethyl acetate). This can be optimized based on initial results.
-
UV lamp (254 nm)
-
Visualization Reagents:
-
Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl) for reduction of the nitro group.[1]
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in water).[1]
-
β-naphthol solution (10% w/v in 10% aqueous NaOH).[1]
-
Ferric chloride (FeCl₃) solution (1% in 50% aqueous methanol) for visualizing phenols.[8]
-
TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Sample Preparation and Spotting:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the first mark.
-
RM: At various time points during the reaction (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the third mark.[3]
-
Co: On the middle mark, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture. This helps in identifying the starting material spot in the reaction mixture lane.
-
-
Development: Place a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp at 254 nm. Aromatic compounds and conjugated systems will appear as dark spots.[10] Circle the observed spots with a pencil.
-
Chemical Staining (if necessary):
-
For Phenols (Starting Material): Spray the plate with the ferric chloride solution. Phenols typically produce a distinct color (often blue, green, or violet).[8]
-
For Nitro Compounds (Product and Starting Material):
-
Spray the dried plate with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro groups to amines.[1]
-
After cooling, spray with the sodium nitrite solution for diazotization.[1]
-
Finally, spray with the alkaline β-naphthol solution to form brightly colored azo dyes (orange to red spots).[1]
-
-
-
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The following table summarizes hypothetical Rf values for the starting material and product in a typical hexane:ethyl acetate solvent system. Actual values may vary depending on the exact conditions.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method(s) |
| This compound (SM) | 8:2 | 0.45 | UV (254 nm), Ferric Chloride (positive), SnCl₂/NaNO₂/β-naphthol |
| 1-Bromo-5-ethoxy-2-nitrobenzene (Product) | 8:2 | 0.65 | UV (254 nm), SnCl₂/NaNO₂/β-naphthol |
Mandatory Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Principle of TLC separation for the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 27684-84-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 27684-84-0 [sigmaaldrich.com]
- 5. This compound | 27684-84-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. scbt.com [scbt.com]
5-Bromo-2-nitrophenol: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitrophenol is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a bromine atom, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential therapeutic applications. In medicinal chemistry, this compound is a valuable precursor for the development of novel agents targeting a range of diseases, including cancer and microbial infections. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, which can participate in cross-coupling reactions, make this compound a versatile starting material for generating libraries of compounds for drug discovery screening.[1][2][3]
Synthetic Applications
The chemical versatility of this compound allows for its participation in a variety of organic reactions to construct more complex molecular frameworks.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a convenient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This strategy is widely employed in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.[4][5][6]
Synthesis of Benzoxazoles
The ortho-positioning of the hydroxyl and nitro groups in this compound makes it an ideal precursor for the synthesis of benzoxazole (B165842) derivatives. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon. Benzoxazoles are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8][9]
Biological Activities of Derivatives
Derivatives of nitrophenols and bromophenols have demonstrated significant potential in various therapeutic areas. The incorporation of the this compound moiety into larger molecules can impart potent biological activities.
Anticancer Activity
Numerous studies have reported the significant anticancer activity of molecules containing nitrophenyl and bromophenol motifs. These compounds often exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest in cancer cells. For instance, derivatives of 4-thiazolidinone (B1220212) containing a nitrophenyl group have shown potent antimitotic activity against a panel of human cancer cell lines.[10][11][12]
Table 1: Anticancer Activity of Selected Nitrophenyl-Containing Thiazolidinone Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 2f | Leukemia (MOLT-4) | < 0.01 | - | - |
| Colon Cancer (SW-620) | < 0.01 | - | - | |
| CNS Cancer (SF-539) | < 0.01 | - | - | |
| Melanoma (SK-MEL-5) | < 0.01 | - | - | |
| 2h | Leukemia (SR) | < 0.01 | - | - |
| Colon Cancer (SW-620) | 0.02 | - | - | |
| CNS Cancer (SF-539) | < 0.01 | - | - | |
| Melanoma (SK-MEL-5) | < 0.01 | - | - |
Data sourced from studies on ciminalum-thiazolidinone hybrid molecules.[10][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a 6-Bromo-benzoxazole Derivative
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in ethanol (B145695) or methanol.
-
Add a reducing agent such as stannous chloride (SnCl₂) or perform catalytic hydrogenation using Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain 2-amino-5-bromophenol (B182750).
Step 2: Cyclization to form the Benzoxazole Ring
-
Dissolve the 2-amino-5-bromophenol in a suitable solvent (e.g., ethanol).
-
Add a one-carbon synthon, such as an aldehyde or orthoester, and an acid or base catalyst as required.
-
Reflux the reaction mixture until the cyclization is complete.
-
Cool the reaction and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways for the elaboration of this compound.
Caption: Proposed apoptotic signaling pathway activated by nitrophenyl derivatives.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-nitrophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Nitration of 4-Bromophenol (B116583): This involves the electrophilic substitution of a nitro group onto the 4-bromophenol backbone. The hydroxyl group is a strong ortho, para-director, and since the para position is blocked by bromine, the nitration will be directed to the ortho position.
-
Bromination of 2-Nitrophenol (B165410): This route involves the electrophilic substitution of a bromine atom onto the 2-nitrophenol backbone. The hydroxyl group directs ortho and para, while the nitro group is a meta-director. The para position to the hydroxyl group is the most sterically accessible and electronically favorable position for bromination.
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.
-
Side reactions: The formation of undesired isomers (e.g., 3-bromo-2-nitrophenol, 5-bromo-4-nitrophenol) or poly-substituted products (dibromonitrophenols or dinitrobromophenols) can consume starting material and reduce the yield of the desired product.
-
Product decomposition: Phenols are susceptible to oxidation, and harsh reaction conditions (e.g., high concentrations of nitric acid) can lead to the formation of tarry byproducts.[1][2]
-
Loss during workup and purification: The product may be lost during extraction, washing, or purification steps.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Minimizing isomeric impurities requires careful control over reaction conditions to exploit the directing effects of the substituents:
-
Temperature control: Lower temperatures generally favor the formation of the kinetic product, which can be beneficial for regioselectivity. For nitration, maintaining a low temperature can prevent over-nitration and decomposition.[3]
-
Choice of solvent: The polarity of the solvent can influence the regioselectivity of the reaction. For instance, in the bromination of phenols, non-polar solvents can favor mono-substitution.
-
Slow addition of reagents: Adding the nitrating or brominating agent dropwise allows for better temperature control and can reduce the formation of undesired byproducts.
Q4: What are the best methods for purifying this compound?
A4: The purification of this compound typically involves the following techniques:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexane (B92381)/ethyl acetate) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Column chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed to separate the desired product from its isomers and other impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of starting materials and reagents. Nitric acid and brominating agents can degrade over time. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Nitration of phenols is often carried out at low temperatures (0-10 °C) to control the reaction rate and prevent side reactions. | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | Conduct the reaction at a lower temperature to improve selectivity. |
| Incorrect choice of solvent. | Experiment with different solvents. For bromination, switching to a less polar solvent may increase regioselectivity. | |
| Rate of addition of reagents is too fast. | Add the nitrating or brominating agent slowly and with vigorous stirring to maintain a consistent concentration and temperature throughout the reaction mixture. | |
| Formation of Dark, Tarry Material | Reaction conditions are too harsh (e.g., concentrated acids, high temperature). | Use milder nitrating agents (e.g., dilute nitric acid, sodium nitrate (B79036) in sulfuric acid).[4] Avoid excessively high temperatures. |
| Oxidation of the phenol (B47542). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the phenol is in its neutral form before extraction. Multiple extractions with an appropriate organic solvent may be necessary. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Nitration of 4-Bromophenol
This protocol is based on general methods for the nitration of phenols.
Materials:
-
4-Bromophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 4-bromophenol over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of 2-Nitrophenol
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
Materials:
-
2-Nitrophenol
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Thiosulfate (B1220275) Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-nitrophenol (1.0 eq) in carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
After the reaction is complete, filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Bromophenols
| Starting Material | Nitrating Agent | Solvent | Temperature | Reported Yield | Reference |
| p-Bromophenol | Nitric Acid | Dichloroethane | 55-75 °C | Not specified | [5] |
| 2-Bromophenol | Sodium Nitrate / Sulfuric Acid | Water | 20-25 °C | 42.8% (for 2-bromo-6-nitrophenol) | [6] |
| m-Bromophenol | Sodium Nitrate / Sulfuric Acid | Not specified | Not specified | Not specified | [7] |
Table 2: Comparison of Reaction Conditions for Bromination of Nitrophenols
| Starting Material | Brominating Agent | Solvent | Temperature | Reported Yield | Reference |
| p-Nitrophenol | Bromine | Glacial Acetic Acid | Room Temp -> 85 °C | 96-98% (for 2,6-dibromo-4-nitrophenol) | [8] |
| 2-Isopropylphenol | N-Bromosuccinimide | Toluene | Not specified | 96% (ortho-bromination) | [9] |
| 2-Isopropylphenol | N-Bromosuccinimide | Acetonitrile | Not specified | 94% (para-bromination) | [9] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. XXIV.—The nitration of m-bromophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Nitration of 3-Bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the nitration of 3-bromophenol (B21344).
Frequently Asked Questions (FAQs)
Q1: What are the expected main products from the mononitration of 3-bromophenol?
The mononitration of 3-bromophenol typically yields a mixture of isomers due to the directing effects of the hydroxyl (-OH) and bromo (-Br) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The primary products are:
-
3-Bromo-6-nitrophenol
-
3-Bromo-2-nitrophenol[1]
Q2: What are the potential side products, especially under more vigorous conditions?
If the reaction conditions are not carefully controlled (e.g., higher temperature, stronger nitrating agents), further nitration can occur, leading to the formation of dinitro and trinitro derivatives. Potential side products include:
-
3-Bromo-2,4-dinitrophenol
-
3-Bromo-2,6-dinitrophenol[1]
-
3-Bromo-2,4,6-trinitrophenol[1]
-
Oxidative byproducts, such as tarry residues, which are common in phenol (B47542) nitrations.[2]
Q3: Why am I getting a low yield of the desired mononitro product?
Low yields can result from several factors:
-
Over-nitration: The reaction conditions may be too harsh, leading to the formation of di- and trinitro compounds instead of the desired mononitro product.[3]
-
Oxidation: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and reduce the yield of the target nitro compounds.[2]
-
Incomplete Reaction: The reaction time may be too short, or the temperature too low, for the reaction to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[4]
-
Suboptimal Reagents: The use of wet reagents or impure starting materials can negatively impact the reaction. For instance, using undried solvents can lead to unwanted side reactions.[5]
Q4: How can I control the extent of nitration to favor mononitration?
To favor the formation of mononitro products, it is crucial to use milder reaction conditions. This can be achieved by:
-
Controlling Temperature: Perform the reaction at low temperatures (e.g., 0-10 °C) by using an ice bath to manage the exothermic nature of the reaction.[4]
-
Using Dilute Nitric Acid: Instead of a concentrated nitric acid/sulfuric acid mixture, using dilute nitric acid can provide milder conditions suitable for mononitration of activated rings like phenols.[6]
-
Alternative Nitrating Agents: Consider using alternative, milder nitrating systems such as sodium nitrate (B79036) in sulfuric acid or copper(II) nitrate in acetic acid.[1][7]
-
Stoichiometry: Use a controlled molar equivalent of the nitrating agent relative to the 3-bromophenol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of dark, tarry residue | Oxidation of the phenol ring by the nitrating agent. | - Maintain a low reaction temperature (<10 °C).- Add the nitrating agent slowly and dropwise to the phenol solution.- Consider using a milder nitrating agent, such as a metal nitrate salt.[7] |
| Product mixture is difficult to separate | The various isomers (e.g., 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol) have similar polarities. | - Utilize steam distillation. 3-Bromo-6-nitrophenol is volatile in steam, while 3-bromo-4-nitrophenol is not, allowing for effective separation.[1]- Perform column chromatography with a carefully selected solvent system to resolve the isomers.[8] |
| Reaction yields primarily dinitro or trinitro compounds | Reaction conditions (temperature, concentration of nitrating agent) are too harsh. | - Reduce the reaction temperature significantly.- Use a stoichiometric amount or slight excess of the nitrating agent for mononitration.- Shorten the reaction time and monitor closely with TLC.[4] |
| Desired product does not precipitate upon quenching with water | The product may be soluble in the final reaction mixture, or the concentration may be too low. | - Neutralize the acidic solution carefully.- Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3][4] |
Quantitative Data Summary
The following table summarizes representative yields from a mononitration experiment of 3-bromophenol using sodium nitrate and sulfuric acid, starting with 29 g of 3-bromophenol.[1]
| Product | Molar Mass ( g/mol ) | Yield (g) | Moles | Yield (%) |
| 3-Bromophenol (Starting Material) | 173.01 | 29.0 | 0.168 | 100% |
| 3-Bromo-4-nitrophenol | 218.01 | 18.0 | 0.083 | ~49.4% |
| 3-Bromo-6-nitrophenol | 218.01 | 8.9 | 0.041 | ~24.4% |
Experimental Protocols
Protocol: Mononitration using Nitric and Sulfuric Acids
This protocol is a general method for the nitration of a substituted phenol and should be adapted based on laboratory safety standards and reaction monitoring.
-
Preparation: Dissolve 3-bromophenol (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane (B109758) in a round-bottom flask.[1][4]
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents).
-
Addition: Add the cold nitrating mixture dropwise to the stirred 3-bromophenol solution over 30-60 minutes. It is critical to ensure the internal temperature does not rise above 10 °C.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture over crushed ice/water to quench the reaction.
-
Workup: The product mixture can be isolated by filtration if it precipitates. Alternatively, extract the products with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Separate the isomers using steam distillation or column chromatography.[1]
Visualizations
Nitration Pathways of 3-Bromophenol
The following diagram illustrates the potential reaction pathways for the nitration of 3-bromophenol, leading to various mono-, di-, and trinitrated side products.
Caption: Reaction scheme for the formation of mono-, di-, and trinitrated products from 3-bromophenol.
References
- 1. XXIV.—The nitration of m-bromophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. scribd.com [scribd.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Preventing Over-bromination in Nitrophenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-bromination during the synthesis of nitrophenols.
Frequently Asked Questions (FAQs)
Q1: Why does my nitrophenol synthesis result in multiple brominations (over-bromination)?
A1: Over-bromination occurs primarily because the hydroxyl (-OH) group on the phenol (B47542) ring is a powerful activating group for electrophilic aromatic substitution. It significantly increases the electron density of the benzene (B151609) ring, making it highly reactive towards electrophiles like bromine.[1][2] Even with the deactivating effect of the nitro (-NO₂) group, the ring remains susceptible to rapid, multiple substitutions, especially at the activated ortho and para positions relative to the -OH group.[2][3]
Q2: How does the choice of solvent impact the selectivity of the bromination reaction?
A2: The solvent plays a critical role in modulating the reactivity of the brominating agent.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the polarized bromine molecule (Br⁺-Br⁻), increasing its electrophilicity and leading to very fast reactions. Using bromine water, for instance, often results in the formation of a 2,4,6-tribromophenol (B41969) precipitate.[2][4]
-
Non-polar Solvents (e.g., carbon disulfide, dichloromethane): These solvents do not significantly solvate or polarize the bromine molecule, resulting in a less reactive electrophile. This slower reaction rate allows for better control and favors the formation of monobrominated products.[4]
Q3: What is the most effective brominating agent for achieving selective monobromination of nitrophenols?
A3: While molecular bromine (Br₂) is common, it is highly reactive and often leads to over-bromination.[5] Milder brominating agents are generally more effective for selective monobromination. A preferred choice is N-Bromosuccinimide (NBS), which provides a slow, constant, and low concentration of electrophilic bromine, thereby enhancing selectivity.[6][7] Other reagents like bromine chloride (BrCl) have also been used to achieve selective ortho-bromination under specific temperature conditions.[8]
Q4: Can adjusting the reaction temperature help prevent polybromination?
A4: Yes, temperature control is a crucial factor. Lowering the reaction temperature reduces the overall reaction rate, allowing the more selective monobromination to occur preferentially over faster, less selective polybromination reactions. Performing the reaction at low temperatures (e.g., 0°C) provides better kinetic control over the product distribution.[4]
Q5: What is the function of a catalyst in controlling the regioselectivity of nitrophenol bromination?
A5: Catalysts can significantly improve the selectivity of bromination. For example, using an acid catalyst like p-toluenesulfonic acid (pTsOH) in combination with NBS has been shown to direct bromination selectively to the ortho position of para-substituted phenols.[7] The catalyst is believed to protonate the NBS, creating a more reactive yet sterically hindered electrophile that favors the less-hindered ortho position. Enzymatic catalysts, such as bromoperoxidase, can also offer exceptional regioselectivity for para-bromination.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Significant formation of di- or tri-brominated products. | 1. Brominating agent is too reactive (e.g., Br₂ in a polar solvent).2. Reaction temperature is too high.3. High local concentration of the brominating agent.4. Incorrect stoichiometry (excess bromine). | 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[7]2. Use a non-polar solvent such as dichloromethane (B109758) or carbon disulfide.[4]3. Lower the reaction temperature (e.g., to 0°C or below).[4]4. Add the brominating agent dropwise or in small portions over time to avoid concentration spikes.[10]5. Use a continuous flow reactor for superior control over reagent concentration and temperature.[11] |
| Low yield of the desired monobrominated product. | 1. Reaction conditions are too mild, leading to incomplete conversion.2. Over-bromination is consuming the desired product.3. Poor regioselectivity leading to a mixture of isomers. | 1. If using a mild reagent like NBS, consider adding a catalytic amount of an acid (e.g., pTsOH) to promote the reaction.[7]2. Follow the troubleshooting steps for over-bromination.3. For specific regioselectivity (e.g., ortho-bromination), employ directing catalysts or specialized reagents like bromine chloride.[8][12] |
| The reaction is too rapid and difficult to control. | 1. Highly activating effect of the hydroxyl group.2. Use of a polar, protic solvent.3. High reaction temperature. | 1. Dilute the reaction mixture.2. Switch to a non-polar solvent.[4]3. Cool the reaction vessel in an ice or dry ice/acetone bath before and during the addition of the brominating agent. |
| Formation of colored impurities and tarry by-products. | 1. Oxidation of the phenol ring by the brominating agent.2. Uncontrolled, exothermic reaction conditions. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.2. Use the minimum effective amount of the brominating agent.[5]3. Maintain strict temperature control at lower values. |
Summary of Reaction Conditions for Selective Bromination
The following table summarizes various methodologies for the selective bromination of phenols, which can be adapted for nitrophenol substrates.
| Method | Brominating Agent | Solvent | Catalyst | Temperature | Key Outcome & Selectivity |
| Standard Bromination | Br₂ | Water | None | Room Temp. | Rapid reaction, leads to polybromination (2,4,6-tribromophenol).[2] |
| Controlled Bromination | Br₂ | Carbon Disulfide (CS₂) | None | Low Temp. | Slower reaction, favors monobromination (mixture of ortho and para).[4] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Methanol (B129727) | p-TsOH (10 mol%) | Room Temp. | High yield (>86%) and excellent selectivity for mono-ortho bromination.[7] |
| Photoredox Catalysis | KBr / NaBrO₃ | Acetonitrile/Water | Ru(bpy)₃Cl₂ / Visible Light | Room Temp. | Mild conditions with high yield and regioselectivity via in situ Br₂ generation.[6] |
| Flow Chemistry | HBr + NaOCl (in situ Br₂) | Dichloromethane | None | 0°C (Ice Bath) | Safe, controlled generation of Br₂; prevents over-bromination by minimizing reagent accumulation.[11] |
| Enzymatic Bromination | NaBr + H₂O₂ | Aq. tert-butanol (B103910) (pH 6.2) | Vanadium Bromoperoxidase | Not specified | High selectivity for para-bromination.[9] |
Experimental Protocols
Protocol 1: Selective ortho-Monobromination using NBS and p-TsOH
This protocol is adapted from methodologies focused on achieving high selectivity for mono-ortho bromination of para-substituted phenols and can be applied to p-nitrophenol.[7]
-
Preparation : In a round-bottom flask, dissolve the p-nitrophenol (1.0 eq) in ACS-grade methanol.
-
Catalyst Addition : Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) to the solution and stir until it dissolves.
-
Brominating Agent : Cool the mixture to room temperature if necessary. Add N-Bromosuccinimide (NBS) (1.05 eq) to the reaction mixture in portions.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-30 minutes.[7]
-
Workup : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining NBS.
-
Extraction : Remove the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-bromo-4-nitrophenol.
Protocol 2: Controlled Bromination via In-Situ Generation in a Flow Reactor
This protocol utilizes a continuous flow setup to ensure safety and control by generating the hazardous Br₂ in situ and immediately using it, preventing accumulation and over-reaction.[11]
-
Reagent Streams : Prepare three separate solutions:
-
Stream A: The nitrophenol substrate dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Stream B: An aqueous solution of hydrobromic acid (HBr).
-
Stream C: An aqueous solution of an oxidant, such as sodium hypochlorite (B82951) (NaOCl).
-
-
Flow Setup : Use a microreactor or a system of tubing and pumps. The streams for HBr and NaOCl are first combined in a T-mixer to generate bromine (in situ).
-
Reaction : This freshly generated bromine stream is immediately mixed with the nitrophenol substrate stream in a second T-mixer, which then flows through a temperature-controlled reactor coil. The coil is typically cooled (e.g., in an ice/water bath) to prevent over-bromination.[11]
-
Quenching : The output from the reactor coil is directed into a quenching solution (e.g., sodium sulfite (B76179) or sodium thiosulfate) to neutralize any unreacted bromine.
-
Workup and Purification : The quenched mixture is collected, and the organic layer is separated, washed, dried, and concentrated. The product is then purified using standard techniques.
Visualized Workflows and Pathways
Caption: Decision workflow for preventing over-bromination in nitrophenol synthesis.
Caption: Reaction pathways for desired monobromination vs. undesired over-bromination.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of 5-Bromo-2-nitrophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-bromo-2-nitrophenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include unreacted starting materials (e.g., 3-bromophenol), regioisomers (e.g., 3-bromo-4-nitrophenol (B22720) and 3-bromo-2-nitrophenol), and over-nitrated byproducts such as dinitrophenols. The formation of these impurities is highly dependent on the reaction conditions, particularly the temperature and the concentration of the nitrating agent.
Q2: What are the recommended analytical techniques to assess the purity of this compound derivatives?
A2: The purity of this compound derivatives can be effectively assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification, allowing for the visualization of the desired product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for confirming the chemical structure and identifying isomeric impurities by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the components of the mixture.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of byproducts.
Q3: What are the key safety precautions to consider when working with this compound and its derivatives?
A3: this compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is an irritant and may cause skin and eye irritation. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | The solvent system is not optimal, leading to similar retention factors (Rf) for the isomers. | * Optimize the solvent system: A common mobile phase for nitrophenols is a mixture of hexane (B92381) and ethyl acetate (B1210297). Systematically vary the ratio to achieve a larger difference in Rf values between the isomers on a TLC plate before scaling up to a column. A good target Rf for the desired product is around 0.2-0.4 for effective separation. * Try a different solvent system: Consider using dichloromethane (B109758)/hexane or acetone/hexane as alternative mobile phases. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low, respectively. | * Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Peak Tailing of the Product | The compound is interacting too strongly with the acidic sites on the silica (B1680970) gel. This is common for polar compounds like phenols. | * Add a modifier to the eluent: Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel. |
| Product Decomposes on the Column | This compound derivatives may be sensitive to the acidic nature of silica gel. | * Use a deactivated stationary phase: Consider using deactivated silica gel or an alternative stationary phase like alumina. * Work quickly: Do not let the compound sit on the column for an extended period. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Crystallize | The chosen solvent is too good at dissolving the compound, even at low temperatures, or the solution is not saturated. | * Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. * Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure. | * Change the solvent or solvent system: Use a lower-boiling point solvent. Alternatively, a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) can be effective. Dissolve the compound in a good solvent and slowly add a poor solvent until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly. |
| Low Recovery of Crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | * Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. * Cool the solution thoroughly: Use an ice bath to maximize crystal formation. * Perform a second crop: Collect the initial crystals by filtration, then concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Crystals are Colored | Colored impurities are trapped within the crystal lattice. | * Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification of this compound by Fast Column Chromatography
This protocol is adapted from a literature procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a 19:1 hexane/ethyl acetate mobile phase.
-
Visualize the spots under a UV lamp. The desired product should be a distinct spot.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 19:1 hexane/ethyl acetate mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow-green solid.
-
Quantitative Data from Literature:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 18% | |
| Mobile Phase | 19:1 Hexane/Ethyl Acetate |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 11.44 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.33 (d, J = 2.1 Hz, 1H), 7.18 (dd, J = 8.7, 2.1 Hz, 1H) | |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting purification challenges of this compound derivatives.
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-nitrophenol
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you navigate the complexities of this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from its functional groups. The electron-withdrawing nitro group can influence the reactivity of the carbon-bromine bond. The acidic phenolic proton can react with the base, potentially affecting the reaction's efficacy. Careful selection of the catalyst, base, and solvent system is crucial to mitigate these effects and achieve a high yield.
Q2: Which palladium catalyst is a good starting point for this reaction?
A2: For coupling with aryl bromides, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and reliable catalyst to begin with.[1] Other effective catalysts include those with bulky phosphine (B1218219) ligands, such as those developed by the Buchwald group, which can be very efficient.[2] If you encounter difficulties, considering a pre-catalyst system might also be beneficial.
Q3: How do I choose the right base for the reaction?
A3: The choice of base is often empirical and can significantly impact the reaction's success.[2] Inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[1] For substrates with base-sensitive groups, milder bases like potassium fluoride (B91410) (KF) can be considered, although this may sometimes lead to lower reaction rates.[2] Given the phenolic proton, a non-nucleophilic base like potassium phosphate (B84403) (K₃PO₄) could be advantageous to prevent unwanted side reactions.[1]
Q4: What solvent systems are recommended for the Suzuki coupling of this compound?
A4: A variety of solvents, often in aqueous mixtures, can be employed for Suzuki couplings.[3] Common choices include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene, typically mixed with water.[1][3] The solvent system should be chosen to ensure all reactants are sufficiently soluble.[3] For reactants with poor solubility, solvents like dimethylformamide (DMF) can be an alternative.[2]
Q5: At what temperature should I run the reaction?
A5: Suzuki coupling reactions are typically heated to facilitate the reaction. A temperature range of 80-100 °C is a common starting point.[3] However, the optimal temperature can vary depending on the specific catalyst, base, and solvent system used. It is advisable to monitor the reaction's progress and adjust the temperature as needed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient base. 3. Inappropriate solvent. 4. Reaction temperature is too low. 5. Oxygen contamination. | 1. Use a fresh batch of palladium catalyst. Consider trying a different catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand). 2. Screen different bases. A stronger, non-nucleophilic base like K₃PO₄ may be more effective.[1] 3. Ensure your reactants are soluble in the chosen solvent system. Try alternative solvents like THF/water or DMF.[2][4] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Some reactions may require temperatures up to 120°C.[4] 5. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Suboptimal catalyst-to-ligand ratio. | 1. Ensure rigorous degassing of the reaction mixture.[5] 2. If using a catalyst precursor and a separate ligand, optimize their ratio. |
| Dehalogenation of Starting Material | 1. Presence of water and a strong base. 2. Catalyst deactivation pathway. | 1. While water is often a component of the solvent system, using an anhydrous solvent with a suitable base might reduce dehalogenation. 2. Try a different palladium catalyst or ligand that is less prone to this side reaction. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. The chosen base is too strong. | 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Switch to a milder base, such as K₂CO₃ or KF.[2][4] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)[3]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).[3]
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.[3]
-
Under the inert atmosphere, add the palladium catalyst (2-5 mol%).[3]
-
Add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[3]
Data Presentation
The following table presents hypothetical yet realistic data for the optimization of the Suzuki coupling of this compound with phenylboronic acid, based on general principles and reported yields for similar substrates.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 65 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 85 |
| 5 | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 92 |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for addressing low conversion in the Suzuki coupling.
References
Technical Support Center: Suzuki Reactions of 5-Bromo-2-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding homo-coupling during Suzuki-Miyaura cross-coupling reactions of 5-Bromo-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Suzuki reaction, and why is it a concern with this compound?
A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. With a substrate like this compound, the electronic properties of the nitro and hydroxyl groups can influence the reaction pathways, potentially making homo-coupling more competitive if conditions are not optimized.
Q2: How do the nitro and hydroxyl groups on this compound specifically affect the Suzuki reaction and the propensity for homo-coupling?
A2: The electron-withdrawing nitro group can be advantageous as it activates the carbon-bromine bond, making the oxidative addition step of the catalytic cycle more favorable. However, the acidic phenolic proton requires careful selection of the base to avoid side reactions. An inappropriate base could lead to deprotonation of the phenol, which might interfere with the catalyst or alter the electronic properties of the starting material in a way that influences side reactions like homo-coupling.
Q3: What are the primary causes of boronic acid homo-coupling in my Suzuki reaction?
A3: The two main culprits for homo-coupling are the presence of oxygen and palladium(II) (Pd(II)) species in the reaction mixture.[1][2] Dissolved oxygen can oxidize the active palladium(0) (Pd(0)) catalyst to Pd(II).[1] Pd(II) species, whether from oxidation of Pd(0) or from using a Pd(II) precatalyst (like Pd(OAc)₂), can directly promote the homo-coupling of boronic acids before the catalytic cycle for the desired cross-coupling is initiated.[1]
Q4: Can the choice of palladium catalyst and ligand significantly reduce homo-coupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often recommended to bypass the in-situ reduction step that can be a source of homo-coupling.[1] Additionally, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, which forms the desired product. This faster rate can outcompete the pathways leading to homo-coupling.[1]
Troubleshooting Guide: Minimizing Homo-Coupling
If you are observing significant amounts of the homo-coupled byproduct in your Suzuki reaction with this compound, follow these troubleshooting steps.
Problem: Significant formation of boronic acid homo-coupling product.
Below is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homo-coupling.
Data Presentation: Reaction Condition Optimization
The following table summarizes recommended starting conditions and optimization strategies for the Suzuki coupling of this compound, with a focus on minimizing homo-coupling.
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-3 mol%) | If homo-coupling persists, ensure the freshness of the Pd(0) source. If using a Pd(II) source (e.g., Pd(OAc)₂), add 1-2 equivalents of a mild reducing agent like potassium formate (B1220265) to facilitate the formation of the active Pd(0) catalyst without promoting homo-coupling.[3] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) | Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate reductive elimination, favoring the desired cross-coupling over side reactions.[1] |
| Base | K₂CO₃ (2 equivalents) | The phenolic proton of this compound is acidic. Test weaker bases first. If the reaction is sluggish, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be effective and may suppress side reactions.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The solvent system can significantly impact the reaction outcome. Other solvent mixtures to screen include Toluene/H₂O and THF/H₂O. Ensure all solvents, including water, are rigorously degassed.[3] |
| Temperature | 80-100 °C | Start at a moderate temperature. If the reaction is slow, a higher temperature might be necessary, but be aware that excessive heat can lead to catalyst decomposition and potentially increase side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | This is critical. Inadequate degassing is a primary cause of homo-coupling due to the presence of oxygen.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for minimizing homo-coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium Phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).[1]
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (1-3 mol%).[1]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Degassing of Solvents
Proper degassing is crucial to prevent oxygen-mediated homo-coupling.
Sparging Method:
-
Insert a long needle connected to an inert gas (Nitrogen or Argon) line into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 15-30 minutes.[3]
Caption: Desired Suzuki cycle vs. undesired homo-coupling pathway.
References
dealing with protodeboronation in Suzuki coupling of aryl bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding protodeboronation in the Suzuki-Miyaura cross-coupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction in the Suzuki coupling of aryl bromides?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, reducing the yield of the desired biaryl product and generating a deboronated byproduct, which can complicate purification. Arylboronic acids, especially electron-deficient or sterically hindered ones, can be susceptible to this side reaction under typical Suzuki coupling conditions.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can increase the rate of protodeboronation:
-
Strong Bases: The use of strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), can significantly accelerate protodeboronation.[2]
-
Presence of Water: Water acts as a proton source for the cleavage of the carbon-boron bond. While a small amount of water can be beneficial for the Suzuki coupling itself, excess water promotes protodeboronation.[2]
-
High Temperatures: Elevated reaction temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling reaction.[2]
-
Inefficient Catalytic System: If the Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[2]
-
Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence the rate of protodeboronation. Bulky, electron-rich ligands can sometimes promote this side reaction.[3]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method to detect protodeboronation is by analyzing the crude reaction mixture using techniques like GC-MS or LC-MS. The presence of a byproduct with a mass corresponding to the boronic acid starting material minus the boronic acid group (i.e., the corresponding arene) is a strong indicator of protodeboronation. Consistently low yields of the desired product despite consumption of the aryl bromide starting material can also suggest that protodeboronation is a competing pathway.
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: Using a boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy to mitigate protodeboronation.[4] These esters are generally more stable than the corresponding boronic acids under the reaction conditions. MIDA boronates are particularly stable and undergo a slow-release of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[5] Consider using a boronic ester when working with particularly unstable arylboronic acids (e.g., heteroarylboronic acids, electron-deficient arylboronic acids) or when initial attempts with the boronic acid lead to significant protodeboronation.
Troubleshooting Guides
Issue: High Levels of Protodeboronation Observed
This is a common issue leading to low yields of the desired biaryl product. The following troubleshooting steps can be taken to minimize this side reaction.
Troubleshooting Flowchart
Caption: A troubleshooting workflow for addressing high levels of protodeboronation.
Detailed Troubleshooting Steps:
-
Optimize the Base: Strong bases accelerate protodeboronation. Switch from strong bases like NaOH or KOH to weaker inorganic bases.
-
Recommended: Potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2]
-
-
Lower the Reaction Temperature: High temperatures can favor the protodeboronation pathway.
-
Action: Attempt the reaction at a lower temperature, for instance, in the 60-80 °C range. If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[2]
-
-
Control Water Content: Ensure anhydrous conditions to minimize the proton source for protodeboronation.
-
Action: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4 Å) to the reaction mixture.[2]
-
-
Enhance Catalytic Efficiency: A slow Suzuki coupling provides more time for the boronic acid to decompose.
-
Action: Increase the catalyst loading or employ more robust and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired cross-coupling reaction.[2]
-
-
Switch to a More Stable Boron Reagent: If protodeboronation persists, the boronic acid itself may be too unstable.
-
Action: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate.[4]
-
Data Presentation
The choice of reaction parameters can significantly impact the ratio of the desired Suzuki product to the undesired protodeboronated byproduct. The following tables provide a summary of how different bases, ligands, and temperatures can influence the outcome of the reaction.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Biaryl Product |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 80 | 16 | 92 |
| 4 | NaOH | Toluene/H₂O | 100 | 12 | 65 |
| 5 | KOH | Toluene/H₂O | 100 | 12 | 62 |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[6]
Table 2: Comparison of Ligand Performance
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) of Biaryl Product |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 90 | 75 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 85 |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 96 |
| 4 | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 98 |
This table illustrates the general trend of improved yields with bulkier, more electron-rich phosphine ligands for challenging Suzuki couplings.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for substrates that are particularly sensitive to protodeboronation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (10 mL)
-
Schlenk flask or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid pinacol ester, anhydrous potassium phosphate, and the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[7]
Protocol 2: Suzuki Coupling using a MIDA Boronate
This protocol is recommended for highly unstable boronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryl MIDA boronate (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 3.0 mmol, 3.0 equiv)
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, aryl MIDA boronate, and the palladium catalyst.
-
Solvent and Base Addition: Add water and triethylamine to the reaction vessel.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with water. The desired product often precipitates and can be isolated by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation Pathway
Caption: A simplified representation of the base-mediated protodeboronation pathway.
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
incomplete reduction of the nitro group in 5-Bromo-2-nitrophenol
Technical Support Center: Reduction of 5-Bromo-2-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reduction of this compound is incomplete. What are the common causes?
Incomplete reduction of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pressure (in catalytic hydrogenation) are critical parameters. Insufficiently vigorous conditions may lead to incomplete conversion.
-
Reagent/Catalyst Inactivity: The reducing agent may have degraded, or the catalyst may be poisoned or deactivated.[1] For instance, heterogeneous catalysts like Pd/C can lose activity over time or in the presence of impurities.
-
Poor Solubility: this compound has low solubility in some common solvents, which can hinder the reaction rate. Ensuring the starting material is fully dissolved is crucial for a complete reaction.
-
Insufficient Amount of Reducing Agent: An inadequate stoichiometric ratio of the reducing agent to the nitro compound will result in an incomplete reaction.
Q2: I'm observing the loss of the bromine substituent during the reduction. How can I prevent this?
Loss of the bromine atom, known as dehalogenation, is a common side reaction, particularly during catalytic hydrogenation with palladium on carbon (Pd/C).[2][3] To prevent this:
-
Catalyst Selection: Opt for a catalyst less prone to causing dehalogenation. Raney nickel is often a suitable alternative to Pd/C for the reduction of halogenated nitroaromatics.[4][5]
-
Milder Reaction Conditions: Using lower hydrogen pressure and temperature can sometimes minimize dehalogenation.
-
Alternative Reduction Methods: Consider non-catalytic reduction methods, such as using tin(II) chloride (SnCl₂) in an acidic medium or sodium bisulfite, which are less likely to cause dehalogenation.[6][7]
Q3: What are some of the potential side products I should be aware of besides the dehalogenated amine?
Besides the desired 2-amino-5-bromophenol (B182750) and the dehalogenated 2-aminophenol, other side products can form, including:
-
Nitroso and Hydroxylamine (B1172632) Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] If the reaction is not driven to completion, these may remain in the reaction mixture.
-
Azo Compounds: Under certain conditions, particularly with reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, azo compounds can be formed as byproducts.[4][7]
Q4: My reaction mixture is showing multiple spots on TLC, even with a reliable protocol. What could be the issue?
Multiple spots on a Thin Layer Chromatography (TLC) plate can indicate an incomplete reaction, the presence of side products, or degradation of the starting material or product. Here's a troubleshooting workflow:
-
Confirm the Identity of the Spots: If possible, use co-spotting with your starting material and, if available, the expected product to identify them.
-
Monitor Reaction Progress: Take TLCs at regular intervals to track the consumption of the starting material and the formation of the product. This will help determine if the reaction has stalled.
-
Check for Starting Material Purity: Impurities in the initial this compound can lead to additional spots.
-
Consider Product Instability: The resulting 2-amino-5-bromophenol may be unstable under the reaction or workup conditions, leading to degradation products.
Experimental Protocols
Reduction of this compound using Sodium Bisulfite
This protocol provides a method for the reduction of this compound to 2-amino-5-bromophenol with a reported yield of 60%.[6]
Materials:
-
This compound
-
0.5% aqueous sodium hydroxide (B78521) solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve this compound (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[6]
-
Add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[6]
-
After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[6]
-
Extract the mixture with diethyl ether (3 x 40 mL).[6]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[6]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[6]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[6]
Quantitative Data
| Reduction Method | Reagents | Product | Yield | Reference |
| Sodium Bisulfite Reduction | NaHSO₃, NaOH | 2-amino-5-bromophenol | 60% | [6] |
Visualizations
Troubleshooting Workflow for Incomplete Reduction
Caption: A flowchart illustrating the troubleshooting steps for the incomplete reduction of this compound.
Safety Precautions
Handling of this compound and Related Compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not ingest.[9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Spills: In case of a spill, avoid generating dust.[10] Sweep up and place in a suitable container for disposal.[10]
Hazards of Reducing Agents:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] Catalysts like Pd/C can be pyrophoric, especially when dry.[11]
-
Metal-Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas. Handle strong acids with care.
-
Sodium Bisulfite: While less hazardous, it can release sulfur dioxide gas upon acidification, which is a respiratory irritant.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment for detailed safety information.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis
Welcome to the technical support center for managing reaction temperature in selective synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to temperature control during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for selective synthesis?
Temperature is a crucial parameter in chemical synthesis because it directly influences both reaction rate and selectivity.[1][2][3] For many reactions, different products can be formed from the same starting materials via competing reaction pathways. Each pathway has a different activation energy, and by controlling the temperature, you can favor the formation of the desired product over unwanted byproducts.[3][4] Even slight temperature deviations can dramatically impact the yield and purity of your target molecule.[3]
Q2: What are the common indicators that my reaction temperature is not optimized for selectivity?
Several signs can indicate that your reaction temperature is suboptimal:
-
Low yield of the desired product: This is the most direct indicator.
-
Formation of multiple products: If you observe a complex mixture of products in your analysis (e.g., TLC, LC-MS, GC-MS), it's a strong sign that selectivity is poor.
-
Inconsistent results: If you are unable to reproduce your results between batches, temperature fluctuations could be a contributing factor.[4]
-
Reaction stalling or proceeding too rapidly: An unexpectedly slow or fast reaction can indicate that the temperature is not in the optimal range for the desired transformation.
Q3: What are the primary methods for controlling temperature in a laboratory setting?
A variety of methods are available for controlling reaction temperature, ranging from simple setups to highly precise systems:
-
Heating/Cooling Baths: Immersing the reaction vessel in a temperature-controlled bath (e.g., water, oil, or a cryogenic slurry) is a common and effective method.[3]
-
Heating Mantles and Blocks: These provide direct heating to round-bottom flasks and require good stirring to ensure even temperature distribution.[3]
-
Jacketed Reactors with Circulators: For larger scale or more sensitive reactions, a jacketed reactor connected to a circulating heating/cooling unit offers precise and uniform temperature control.
-
Automated Laboratory Reactors: These systems offer the highest level of control, with integrated temperature probes and software for precise temperature programming and monitoring.
Q4: How can I determine the optimal reaction temperature for a new synthesis?
A systematic approach is necessary to identify the optimal temperature:
-
Literature Review: Start by reviewing the literature for similar reactions to identify a suitable temperature range.
-
Scouting Experiments: Run a series of small-scale experiments at different temperatures (e.g., low, medium, and high) within the identified range.
-
Analysis: Carefully analyze the product mixture from each reaction to determine the yield and selectivity of the desired product.
-
Optimization: Based on the results, you can narrow the temperature range and perform further experiments to pinpoint the optimal temperature. Design of Experiments (DoE) can be a powerful tool for this optimization process.
Troubleshooting Guides
Issue 1: Low Selectivity - Multiple Products are Forming
-
Possible Cause: The reaction temperature is too high, leading to the formation of thermodynamically controlled byproducts.
-
Troubleshooting Steps:
-
Lower the Temperature: Gradually decrease the reaction temperature in increments (e.g., 10-20 °C) and monitor the effect on product distribution.[4] Lower temperatures often favor the kinetically controlled product, which may be your desired compound.[4]
-
Check for Exotherms: For exothermic reactions, ensure your cooling system is adequate to dissipate the heat generated. A runaway exotherm can lead to a rapid increase in temperature and loss of selectivity.
-
Consider Solvent Choice: The boiling point of your solvent limits the maximum reaction temperature. A lower-boiling solvent might help maintain a lower temperature.
-
Issue 2: The Reaction is Too Slow or Incomplete
-
Possible Cause: The reaction temperature is too low to overcome the activation energy barrier efficiently.
-
Troubleshooting Steps:
-
Increase the Temperature: Gradually increase the reaction temperature in small increments. Be aware that higher temperatures can sometimes decrease selectivity, so careful monitoring is crucial.[4]
-
Check for Overcooling: Ensure your cooling system is not set too low, especially for reactions that require heating.
-
Solvent Considerations: If a higher temperature is needed, you may need to switch to a higher-boiling solvent.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Fluctuations in reaction temperature between different runs.
-
Troubleshooting Steps:
-
Improve Temperature Monitoring: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture to get an accurate reading.
-
Enhance Temperature Control: If using a simple heating mantle or bath, consider upgrading to a more precise system like a jacketed reactor with a circulator.
-
Ensure Uniform Heating/Cooling: Inadequate stirring can lead to temperature gradients within the reaction vessel. Increase the stirring rate to ensure homogenous temperature distribution.
-
Data Presentation
Table 1: Effect of Synthesis Temperature on CO2 Uptake by Li4SiO4
This table illustrates how the synthesis temperature of the Li4SiO4 sorbent affects its subsequent CO2 uptake capacity. The data shows that a synthesis temperature of 900 °C is required for the complete conversion to Li4SiO4.[1][5]
| Synthesis Temperature (°C) | Holding Time (h) | Heating Rate (°C/min) | Maximum CO2 Uptake (%) |
| < 900 | - | - | Incomplete conversion |
| 900 | 1 | 5 | 20.0 |
| 900 | 2 | 5 | 30.5 |
| 900 | 2 | < 5 or > 5 | Decreased uptake |
Table 2: Product Distribution from Catalytic Pyrolysis of HDPE at Different Temperatures
This table shows the impact of pyrolysis temperature on the distribution of products from high-density polyethylene (B3416737) (HDPE). The data indicates that a temperature of 650 °C is optimal for maximizing the yield of carbon nanomaterials (CNMs) and H2.[4]
| Pyrolysis Temperature (°C) | Gas Yield (wt%) | Liquid Yield (wt%) | Solid (CNM) Yield (wt%) | H2 in Gas (wt%) |
| 600 | 37.0 | 62.3 | - | - |
| 650 | 58.3 | 38.5 | 70.8 | 38.0 |
| 700 | 79.0 | 20.0 | - | - |
Table 3: Influence of Temperature on the Esterification of Oleic Acid
This table summarizes the effect of temperature on the conversion of oleic acid to its ester. Higher temperatures generally lead to higher conversion rates.[3][6][7][8]
| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |
| 4-Dodecylbenzenesulfonic Acid | Cetyl Alcohol | 20 | 1.3:1 | 59.2 |
| 4-Dodecylbenzenesulfonic Acid | Cetyl Alcohol | 40 | 1.3:1 | 92.9 |
| p-Toluenesulfonic acid | Trimethylolpropane | 105-120 | - | Optimal Range |
| None (Supercritical) | Ethanol | 200 | 6:1 | < 90 |
| None (Supercritical) | Ethanol | 300 | 6:1 | > 90 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Temperature Optimization
Objective: To determine the optimal reaction temperature for maximizing the selectivity of a desired product.
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reaction setup (e.g., jacketed reactor with circulator, or round-bottom flask with a temperature-controlled stirring hotplate and condenser).
-
Stirring mechanism (e.g., magnetic stir bar or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).
Procedure:
-
Initial Temperature Range Selection: Based on literature precedents or theoretical calculations, select a range of temperatures to investigate (e.g., 40°C, 60°C, and 80°C).
-
Reaction Setup:
-
Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly.
-
Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.
-
Begin stirring to ensure a homogenous mixture.
-
-
Temperature Control and Reaction Initiation:
-
Set the temperature controller to the first target temperature.
-
Allow the reaction mixture to equilibrate at the set temperature.
-
Initiate the reaction (e.g., by adding the final reagent or catalyst).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately.
-
Analyze the aliquot using an appropriate analytical technique to quantify the formation of the desired product and any significant by-products.
-
-
Data Analysis:
-
Plot the concentration of the desired product and by-products as a function of time for each temperature.
-
Determine the selectivity for the desired product at each temperature.
-
-
Optimization:
-
Based on the results, identify the temperature that provides the highest selectivity.
-
If necessary, perform additional experiments at intermediate temperatures to further refine the optimal conditions.
-
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting temperature issues.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Williamson Ether Synthesis with Phase Transfer Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the Williamson ether synthesis, particularly when employing phase transfer catalysis (PTC).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Williamson ether synthesis using phase transfer catalysis.
Problem 1: Low or No Product Yield
Low or no formation of the desired ether product is a frequent issue. The following guide will help you to identify and address the potential causes.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low ether yield.
| Possible Cause | Suggestion | Rationale |
| 1. Reagent Quality and Stoichiometry | ||
| Impure or wet reactants/solvent | Use freshly purified or distilled solvents and reactants. Ensure anhydrous conditions if using water-sensitive bases like NaH. | Water can deactivate strong bases and hydrolyze the alkylating agent. Impurities can lead to side reactions. |
| Incorrect stoichiometry | Carefully verify the molar ratios of your reactants. A slight excess of the alkylating agent may be beneficial. | The reaction consumes the alcohol and alkylating agent in a 1:1 ratio. |
| 2. Reaction Conditions | ||
| Inappropriate temperature | Optimize the reaction temperature. A typical range is 50-100 °C.[1][2] | Higher temperatures can increase the reaction rate but may also promote elimination side reactions.[1] |
| Insufficient reaction time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS). Typical reaction times are 1-8 hours.[1][2] | The reaction may not have reached completion.[1] |
| Ineffective mixing | Ensure vigorous stirring to facilitate the interaction between the aqueous and organic phases. | In a biphasic system, efficient mixing is crucial for the phase transfer catalyst to shuttle the alkoxide. |
| 3. Catalyst Performance | ||
| Inactive or inappropriate catalyst | Select a suitable phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a crown ether).[1] Ensure the catalyst is not degraded. | The catalyst is essential for transporting the alkoxide from the aqueous to the organic phase where the reaction occurs. |
| Insufficient catalyst loading | Use a catalytic amount, typically 1-10 mol%, of the phase transfer catalyst. | While catalytic, a certain minimum amount is necessary for an efficient reaction rate. |
| 4. Inherent Reactivity Issues | ||
| Poor leaving group | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). | The SN2 reaction rate is dependent on the leaving group's ability to depart. |
| Sterically hindered substrates | If possible, redesign the synthesis to use a less sterically hindered alkylating agent. The Williamson ether synthesis works best with primary alkyl halides.[1][3] | Secondary and tertiary alkyl halides are more prone to elimination.[1][3] |
Problem 2: Formation of Side Products
The formation of byproducts can significantly reduce the yield of the desired ether. The two most common side reactions are elimination and C-alkylation.
Logical Relationship of Side Reactions
Caption: Competing reaction pathways in Williamson ether synthesis.
| Side Product | Possible Cause | Suggestion | Rationale |
| Alkene (from Elimination) | |||
| Use of secondary or tertiary alkyl halide | If possible, use a primary alkyl halide and a secondary or tertiary alkoxide.[1][3] | The alkoxide is a strong base and will favor the E2 elimination pathway with sterically hindered alkyl halides.[3] | |
| High reaction temperature | Lower the reaction temperature. | Higher temperatures favor elimination over substitution.[1] | |
| C-Alkylated Product | |||
| Use of a phenoxide nucleophile | Change the solvent. Aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents can lead to more C-alkylation. | Phenoxide is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring. Solvent polarity can influence the site of alkylation. |
Data Presentation
The selection of the phase transfer catalyst and reaction solvent can significantly impact the yield of the Williamson ether synthesis. The following tables provide illustrative data on how these factors can influence the reaction outcome.
Table 1: Influence of Phase Transfer Catalyst on Ether Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 5 | Toluene (B28343)/Water | 80 | 6 | 85-95 |
| Tetrabutylammonium iodide (TBAI) | 5 | Dichloromethane/Water | 40 | 8 | 80-90 |
| 18-Crown-6 | 2 | Benzene/Water | 70 | 5 | 90-98 |
| Aliquat 336 | 5 | Heptane/Water | 90 | 4 | 88-96 |
| None | 0 | Toluene/Water | 80 | 24 | <10 |
Note: Yields are illustrative and can vary based on the specific substrates used.
Table 2: Influence of Solvent on Ether Yield with TBAB Catalyst
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Toluene / 50% aq. NaOH | 90 | 5 | 92 |
| Dichloromethane / 50% aq. NaOH | 40 (reflux) | 8 | 85 |
| Acetonitrile / K₂CO₃ (solid) | 80 | 6 | 88 |
| N,N-Dimethylformamide (DMF) | 100 | 4 | 95 |
| Ethanol (B145695) | 78 (reflux) | 12 | 40 |
Note: Yields are illustrative and can vary based on the specific substrates used. Protic solvents like ethanol can solvate the alkoxide, reducing its nucleophilicity and leading to lower yields.[1]
Experimental Protocols
This section provides a detailed methodology for a representative Williamson ether synthesis using phase transfer catalysis.
Synthesis of 4-Methoxyethylbenzene from 4-Ethylphenol (B45693)
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethylphenol (e.g., 1.22 g, 10 mmol), sodium hydroxide (e.g., 0.8 g, 20 mmol), and tetrabutylammonium bromide (e.g., 0.16 g, 0.5 mmol).
-
Add 10 mL of water and 10 mL of toluene to the flask.
-
-
Reaction:
-
Stir the biphasic mixture vigorously.
-
Add methyl iodide (e.g., 0.75 mL, 12 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80°C in an oil bath.
-
Maintain vigorous stirring and heating for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine all organic layers.
-
Wash the combined organic layers with 5% aqueous NaOH (2 x 15 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (1 x 15 mL) and then with brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Mandatory Visualizations
Phase Transfer Catalysis Cycle
Caption: The catalytic cycle of phase transfer catalysis in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is phase transfer catalysis necessary for some Williamson ether syntheses? A1: In many cases, the alkoxide or phenoxide is soluble in an aqueous phase where it is generated, while the alkylating agent is soluble in an organic phase. The phase transfer catalyst, which is soluble in both phases, is necessary to transport the alkoxide/phenoxide from the aqueous phase to the organic phase so that it can react with the alkylating agent.
Q2: What are the most common phase transfer catalysts for this reaction? A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI), are very common and effective.[1] Crown ethers, like 18-crown-6, are also highly effective, especially when using potassium salts as the base.
Q3: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis with PTC? A3: It is not recommended. Alkoxides and phenoxides are strong bases, and they will promote the E2 elimination reaction with secondary and tertiary alkyl halides, leading to the formation of alkenes as the major product.[1][3] The SN2 reaction required for ether formation is sterically hindered in these cases.
Q4: My reaction is not going to completion. What should I try first? A4: First, ensure that your reagents and solvents are pure and dry. Then, try increasing the reaction time and monitor the progress by TLC or another suitable method. If the reaction is still slow, you can try increasing the temperature moderately (e.g., by 10-20 °C), but be mindful of potential side reactions. You could also consider using a more active alkylating agent (e.g., an iodide instead of a chloride) or a more efficient phase transfer catalyst.
Q5: How do I remove the phase transfer catalyst after the reaction? A5: Most common quaternary ammonium salts are water-soluble. During the aqueous work-up (washing with water and brine), the catalyst will preferentially partition into the aqueous phase and be removed. If the product is purified by column chromatography, the catalyst is typically also separated.
References
stability of 5-Bromo-2-nitrophenol under acidic or basic conditions
This technical support center provides guidance on the stability of 5-Bromo-2-nitrophenol under acidic and basic conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a yellow crystalline solid that is generally stable under neutral conditions when stored at room temperature in an inert atmosphere, protected from light.[1][2] However, it is susceptible to degradation under both acidic and, more significantly, basic conditions.[1] It is also incompatible with strong oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions: The compound is relatively more stable in acidic media compared to basic media. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to slow hydrolysis.
-
Basic Conditions: this compound is significantly less stable in basic solutions. The phenolic proton is acidic, and its removal in a basic medium forms a phenoxide ion. This activates the aromatic ring towards nucleophilic aromatic substitution, leading to more rapid degradation. For a related compound, p-nitrophenol, stability is noted to be higher at a pH ≥ 9, where it exists predominantly in its ionized form.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound require experimental confirmation, the following are plausible based on the chemistry of related compounds:
-
Under Basic Conditions: The most probable degradation pathway is nucleophilic aromatic substitution (SNAr).[1] In this reaction, a hydroxide (B78521) ion (OH⁻) from the basic solution can displace either the bromide ion or the nitro group. Given that halides are generally good leaving groups in SNAr reactions on activated rings, displacement of the bromide is a likely outcome, which would form 2-nitro-5-hydroxyphenol.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is a potential but likely slower degradation pathway. This could involve protonation of the nitro group, making the ring more susceptible to nucleophilic attack by water.
Q4: Are there any visible signs of this compound degradation?
A4: Yes. This compound solutions are typically yellow. Degradation can often be observed by a change in the color of the solution, such as a deepening or fading of the yellow hue, or the solution becoming darker. In chromatographic analysis, the appearance of new peaks and a corresponding decrease in the peak area of the parent compound are clear indicators of degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid discoloration of the solution upon adding a basic reagent. | The compound is highly unstable in the basic medium. | - Use a lower concentration of the base. - Perform the reaction at a lower temperature. - Minimize the reaction time. |
| Unexpected peaks in HPLC analysis of a sample prepared in a basic mobile phase. | On-column degradation or degradation in the sample vial. | - Ensure the mobile phase pH is compatible with the compound's stability. - Prepare samples fresh and analyze them promptly. - Consider using a mobile phase with a pH closer to neutral if the separation allows. |
| Low assay value or poor recovery in experiments involving acidic or basic conditions. | Degradation of the compound during the experimental procedure. | - Review the pH, temperature, and duration of exposure to the acidic or basic conditions. - Conduct a forced degradation study (see Experimental Protocols) to identify the specific stressor causing the issue. |
| Inconsistent results in reactions where this compound is a starting material. | Instability of the compound in the reaction medium. | - Before initiating the main reaction, perform a preliminary test on the stability of this compound under the planned reaction conditions (solvent, temperature, pH) for a short duration. Analyze for any degradation by a suitable technique like TLC or HPLC. |
Quantitative Data Summary
| Condition | Stressor | Expected Extent of Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl at 60°C for 24h | 5-20% | Products of hydrolysis |
| Basic | 0.1 M NaOH at RT for 2h | >20% (potentially rapid) | Products of nucleophilic aromatic substitution (e.g., 2-nitro-5-hydroxyphenol) |
| Oxidative | 3% H₂O₂ at RT for 24h | 10-30% | Oxidized derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Media
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).
-
Acidic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature. Due to the expected rapid degradation, initial time points should be more frequent (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: General Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. The method will need to be optimized and validated for the specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
-
Initial conditions: 80% water / 20% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: 5-Bromo-2-nitrophenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work-ups for reactions involving this versatile intermediate.
General Work-up Procedures
A typical work-up for many reactions involving this compound involves several standard steps to isolate and purify the desired product. The specific details may vary depending on the reaction, but the general workflow often includes:
-
Quenching: Carefully neutralizing any remaining reactive reagents.
-
Extraction: Separating the product from the reaction mixture, usually into an organic solvent.
-
Washing: Removing impurities from the organic layer with aqueous solutions (e.g., water, brine).
-
Drying: Removing residual water from the organic layer using an anhydrous salt.
-
Concentration: Removing the solvent to obtain the crude product.
-
Purification: Purifying the crude product, most commonly by column chromatography.
Below are troubleshooting guides for common reactions where this compound is a key starting material.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When using this compound or its derivatives, various issues can arise.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Suboptimal reaction conditions (temperature, solvent, base); Poor quality of reagents. | Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. Screen different ligands, bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents. Incrementally increase the reaction temperature. Ensure starting materials are pure and dry. |
| Significant Side Products | Protodeboronation: Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester (e.g., pinacol (B44631) ester).Homocoupling: Thoroughly degas the reaction mixture to remove oxygen. Use appropriate ligands to minimize this side reaction. | |
| Decomposition of Starting Material | Harsh basic conditions; High reaction temperature. | Screen weaker bases (e.g., K₂CO₃, Na₂CO₃). Optimize the reaction to run at a lower temperature. |
| Catalyst Deactivation | Presence of oxygen; Coordination of the nitro or phenol (B47542) group to the palladium center. | Ensure a robust inert atmosphere throughout the reaction. Use ligands that favor coordination to the palladium center over the substrate's functional groups. |
Troubleshooting Workflow
Williamson Ether Synthesis
This classic reaction is used to form an ether from the phenoxide of this compound and an alkyl halide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the phenol; Poor nucleophilicity of the phenoxide; Alkyl halide is too sterically hindered. | Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the phenoxide. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity. Use a primary or methyl alkyl halide. |
| E2 Elimination Side Product | Use of secondary or tertiary alkyl halides; High reaction temperature. | Whenever possible, use a primary alkyl halide. Lower the reaction temperature. |
| C-Alkylation Side Product | Use of protic solvents. | Use a polar aprotic solvent like DMF or acetonitrile (B52724) to favor O-alkylation.[1] |
| Reaction is Sluggish | Insufficiently strong base; Poor solvent choice; Low temperature. | Ensure the base is strong enough for complete deprotonation. Switch to a polar aprotic solvent. Gradually increase the reaction temperature, being mindful of potential side reactions. |
Logical Relationship for Minimizing Byproducts
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond between this compound (or a derivative) and an amine.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient reaction temperature; Poor quality of reagents. | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst. Cautiously increase the temperature in 10 °C increments. Use anhydrous, degassed solvents and high-purity reagents. |
| Hydrodehalogenation Side Product | Use of a strong or sterically hindered base; High reaction temperature. | Optimize the base by screening weaker or less hindered options (e.g., Cs₂CO₃). Lower the reaction temperature. Screen different phosphine ligands. |
| Poor Solubility of Reagents | Inappropriate solvent choice. | Screen alternative solvents like dioxane or THF to improve the solubility of all reaction components. |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Harsh reaction conditions; Inefficient catalyst system. | Use milder reaction conditions with appropriate ligands. Electron-withdrawing groups on the phenol can sometimes lead to lower yields. |
| Hydrodehalogenation Side Product | Presence of a hydrogen source. | Ensure anhydrous conditions and pure starting materials. |
| Homocoupling Side Product | Reaction of two molecules of the starting aryl halide. | Optimize the ratio of reactants and the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: My this compound reaction mixture is a dark, complex mixture that is difficult to analyze by TLC. What can I do?
A1: Dark reaction mixtures are common with nitroaromatic compounds. Try diluting a small aliquot of the reaction mixture significantly before spotting it on the TLC plate. Using a more polar eluent system might also help to move the components from the baseline. If TLC remains challenging, consider using LC-MS to monitor the reaction progress by tracking the mass of your starting material and expected product.
Q2: During the aqueous work-up, I am observing a persistent emulsion. How can I break it?
A2: Emulsions can be broken by adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also help. In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool may be effective.
Q3: After extraction and drying, my crude product is a dark oil that is difficult to purify by column chromatography.
A3: It is common for reactions with nitro compounds to produce colored impurities. Pre-adsorbing your crude product onto a small amount of silica (B1680970) gel before loading it onto the column can sometimes improve separation. Using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also help to resolve closely eluting compounds.
Q4: I am seeing the formation of a debrominated byproduct (2-nitrophenol) in my cross-coupling reaction. What is the cause?
A4: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction. This can occur when the organometallic intermediate reacts with a hydrogen source in the reaction mixture before the desired coupling can take place. To minimize this, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Experimental Protocols & Data
Reduction of this compound to 2-Amino-5-bromophenol
Protocol:
This compound (0.292 g, 1.34 mmol) is dissolved in a 0.5% aqueous sodium hydroxide (B78521) solution (30 mL).[2] Sodium bisulfite (2.00 g, 85% purity) is added, and the mixture is stirred at room temperature for 15 minutes.[2] The reaction is then slowly acidified with dilute hydrochloric acid to a pH of 5.[2] The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.[2] The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.[2]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| This compound | 2-Amino-5-bromophenol | 60% | [2] |
Representative Suzuki-Miyaura Coupling Conditions
The following data is for the Suzuki coupling of a related 5-bromo-indazole derivative, which can serve as a starting point for the optimization of this compound reactions.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (aq) | DME | 80 | 2 | 70 |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (aq) | DME | 80 | 2 | 75 |
Representative Williamson Ether Synthesis Conditions
The following data represents typical conditions for the Williamson ether synthesis with phenols and can be adapted for this compound.
| Phenol | Alkyl Halide | Base | Solvent | Temperature | Time | Yield |
| Phenol | Benzyl Bromide | K₂CO₃ | DMF | Room Temp | - | Quantitative |
| 1-Decanol | Allyl Bromide | KOH (solid) | Solvent-free | Room Temp | 2.5 h | 95% |
Representative Buchwald-Hartwig Amination Conditions
The following data for the amination of a similar bromopyrimidine can guide the development of protocols for this compound derivatives.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
Representative Ullmann Condensation Conditions
The following data for the Ullmann coupling of various aryl halides with phenols provides a starting point for reactions with this compound.
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenol | CuO-NPs (3) | KOH | DMAc | Room Temp | High |
| 4-Iodonitrobenzene | Phenol | Cu-NPs (eco-Cu) | - | - | - | High |
References
removing unreacted starting materials from 5-Bromo-2-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-nitrophenol, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 3-Bromophenol?
A1: The most common impurities include unreacted 3-Bromophenol, isomeric byproducts (such as 3-Bromo-4-nitrophenol and 3-Bromo-6-nitrophenol), and potentially over-nitrated products if the reaction conditions are not carefully controlled.
Q2: Which purification techniques are most effective for removing unreacted 3-Bromophenol?
A2: Both column chromatography and recrystallization are effective methods for purifying this compound. The choice of method depends on the scale of the reaction, the impurity profile, and the desired final purity. Column chromatography generally offers higher resolution for separating compounds with different polarities, while recrystallization is a simpler technique for removing smaller amounts of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from the less polar starting material, 3-Bromophenol.
Q4: What are the expected appearances of the starting material and the product?
A4: 3-Bromophenol is typically a crystalline solid. This compound is a yellow to pale yellow crystalline solid.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from starting material.
-
Possible Cause: The solvent system (mobile phase) is either too polar or not polar enough.
-
Solution:
-
If the spots are too close together and have high Rf values, decrease the polarity of the eluent (e.g., increase the proportion of hexane (B92381) to ethyl acetate).
-
If the spots are not moving far from the baseline (low Rf values), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
A good starting point for TLC analysis to determine the optimal solvent system is a 4:1 or 3:1 mixture of hexane to ethyl acetate (B1210297).
-
Issue 2: The purified product contains streaks of impurities on the TLC plate.
-
Possible Cause: The column was overloaded with the crude product.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general guideline, the amount of sample should be about 1-5% of the weight of the stationary phase (silica gel).
Issue 3: Low yield of the purified product.
-
Possible Cause: The product is still on the column or was eluted with other fractions.
-
Solution:
-
After collecting the main fractions containing the product, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to check for any remaining product.
-
Carefully monitor all fractions by TLC to ensure that no product-containing fractions are discarded.
-
Recrystallization
Issue 1: The crude product "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the cooling process is too rapid, or the presence of significant impurities is lowering the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
If the problem persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the incorrect solvent was chosen.
-
Solution:
-
Evaporate some of the solvent to concentrate the solution and then try to cool it again.
-
If crystals still do not form, the solvent may not be appropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: The product has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After filtration, wash the collected crystals with a minimal amount of the cold recrystallization solvent.
-
Data Presentation
| Property | 3-Bromophenol (Starting Material) | This compound (Product) |
| Molecular Formula | C₆H₅BrO | C₆H₄BrNO₃ |
| Molecular Weight | 173.01 g/mol | 218.01 g/mol |
| Melting Point | 33 °C | 40-42 °C[1] |
| Appearance | Crystalline solid | Yellow to pale yellow crystalline solid[1] |
| Solubility | Very soluble in ethanol (B145695) and ether; slightly soluble in carbon tetrachloride. | Soluble in ethyl acetate and methanol (B129727).[1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica (B1680970) gel coated TLC plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Spotting: Dissolve small amounts of the crude reaction mixture and the 3-Bromophenol starting material in a volatile solvent like ethyl acetate. Using separate capillary tubes, spot each sample on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the mobile phase (e.g., 19:1 hexane/ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The product, this compound, is expected to have a lower Rf value than the less polar starting material, 3-Bromophenol.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (19:1 hexane/ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the 19:1 hexane/ethyl acetate mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on solubility data, a mixed solvent system such as ethanol/water or a single solvent like methanol could be effective. The ideal solvent will dissolve this compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-nitrophenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-2-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and efficient scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Why is the yield of this compound lower than expected? | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts (e.g., dinitro- or other isomers). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the temperature, as nitration of phenols is highly exothermic. Lower temperatures may favor the desired isomer. - Optimize the addition rate of the nitrating agent to minimize localized high concentrations. - Ensure efficient extraction and minimize transfers during purification. |
| Poor Purity/ Contamination | The final product is impure. What are the likely contaminants and how can they be removed? | - Presence of unreacted 3-bromophenol (B21344). - Formation of isomeric byproducts (e.g., 3-bromo-4-nitrophenol (B22720), 3-bromo-6-nitrophenol). - Presence of dinitrated byproducts. - Residual acid from the reaction. | - Monitor the reaction to ensure full consumption of the starting material. - Purification via column chromatography or recrystallization can separate isomers. The choice of solvent for recrystallization is critical. - Careful control of stoichiometry and reaction temperature can minimize dinitration. - Thoroughly wash the crude product to remove residual acids before purification. |
| Runaway Reaction | The reaction temperature is increasing uncontrollably. What should I do? | - Inadequate cooling. - Addition of nitrating agent is too fast. - Insufficient stirring leading to localized hotspots. | - Immediately stop the addition of the nitrating agent. - Increase cooling capacity (e.g., use a larger ice bath, switch to a colder cooling medium). - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for emergency use. |
| Product Isolation Issues | I am having difficulty isolating the product after quenching the reaction. | - Product is partially soluble in the aqueous layer. - Formation of an emulsion during extraction. - Product oiling out instead of precipitating as a solid. | - Perform multiple extractions with a suitable organic solvent to maximize recovery. - To break emulsions, try adding brine or filtering the mixture through celite. - If the product oils out, try adding a seed crystal or scratching the side of the flask to induce crystallization. Alternatively, extract the oil and purify it directly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and industrially relevant method is the nitration of 3-bromophenol using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or potassium nitrate (B79036) in sulfuric acid.[1] Careful control of reaction conditions, particularly temperature, is crucial for achieving good yield and selectivity.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a runaway reaction if not properly controlled. Adequate cooling and controlled addition of reagents are essential.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a face shield, must be worn. The reaction should be conducted in a well-ventilated fume hood.
-
Formation of Unstable Byproducts: Under certain conditions, nitration reactions can produce unstable polynitrated compounds.
-
Waste Disposal: The acidic waste generated needs to be neutralized and disposed of according to local regulations.
Q3: What are the expected byproducts in this reaction?
A3: The main byproducts are isomers of the desired product, such as 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol. Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).
Q4: How can I improve the regioselectivity of the nitration to favor the 2-nitro isomer?
A4: The hydroxyl group of the phenol (B47542) is a strong ortho-, para-director. To favor nitration at the ortho position (C2), consider the following:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer.
-
Choice of Nitrating Agent: Milder nitrating agents or different solvent systems can influence the ortho/para ratio.
-
Protecting Groups: While more complex, temporarily protecting the hydroxyl group could alter the directing effects, though this adds extra steps to the synthesis.
Q5: What are the best methods for purifying this compound at scale?
A5: At a larger scale, purification is typically achieved through:
-
Recrystallization: This is often the most efficient method for purifying solid compounds on a large scale. The choice of solvent is critical and may require some experimentation to find a system that provides good recovery and purity.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: While effective at the lab scale, it can be less practical and more expensive for large-scale industrial production.
Data Presentation
The following table summarizes quantitative data for the synthesis of nitrophenols, providing a basis for comparison of different reaction conditions.
| Starting Material | Nitrating Agent | Acid/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Bromophenol | Potassium Nitrate | Sulfuric Acid/Water | 10 | 2 | 18 | [1] |
| Phenol | Nitric Acid (65%) | Acetic Acid/Water | Not specified | Not specified | Not specified | Corning |
| Phenol | Sodium Nitrate | Sulfuric Acid/Water | <20 | 2 | ~50 (o/p mixture) | PrepChem |
| 4-Substituted Phenols | Sodium Nitrate | Mg(HSO₄)₂/Wet SiO₂ | Room Temp | 0.5 - 3 | 88-95 | [2] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on a literature procedure and can be used as a starting point for scale-up.[1]
Materials:
-
3-Bromophenol (49.35 g, 285 mmol)
-
Potassium nitrate (51.5 g, 509 mmol)
-
Concentrated sulfuric acid (32.6 mL)
-
Water (105 mL)
-
Diethyl ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, slowly add potassium nitrate to a mixture of concentrated sulfuric acid and water at 10 °C.
-
Stir the mixture for 5 minutes.
-
Add 3-bromophenol dropwise while maintaining the reaction temperature at approximately 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Dilute the reaction mixture with 350 mL of water.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, 19:1 hexane/ethyl acetate) to yield this compound as a yellow-green solid.
Considerations for Scaling Up:
-
Heat Transfer: Ensure the reactor has sufficient cooling capacity to manage the exothermic nature of the reaction. A jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The dropwise addition of 3-bromophenol should be carefully controlled to maintain the desired temperature. A programmable pump can be used for precise control.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized hotspots. An overhead stirrer with appropriate impeller design is necessary for larger volumes.
-
Workup: For larger quantities, the extraction process may require a larger separatory funnel or a continuous liquid-liquid extraction setup.
-
Purification: Recrystallization is generally more suitable for large-scale purification than column chromatography. Solvent selection will be a key optimization step.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Logical flow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Characterization of 5-Bromo-2-nitrophenol
In the realm of pharmaceutical development and chemical research, the unambiguous characterization of molecules is paramount. This compound, a key intermediate in various synthetic pathways, requires precise structural elucidation to ensure the integrity of downstream applications. This guide provides a comparative overview of common spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy: A Primary Tool for Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a fundamental technique for determining the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of proton signals, one can deduce the connectivity of atoms within a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the internal standard. Integrate the signals to determine the relative number of protons.
Data Presentation: ¹H NMR of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits four distinct signals corresponding to the four protons in the molecule.[1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 11.44 | Singlet (s) | - | 1H | OH |
| 2 | 7.84 | Doublet (d) | 8.7 | 1H | H-3 |
| 3 | 7.33 | Doublet (d) | 2.1 | 1H | H-6 |
| 4 | 7.18 | Doublet of doublets (dd) | 8.7, 2.1 | 1H | H-4 |
Alternative Spectroscopic Techniques: A Comparative Analysis
While ¹H NMR provides foundational structural information, a comprehensive characterization of this compound benefits from the application of complementary analytical methods.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Based on the structure of this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the attached functional groups (hydroxyl, nitro, and bromine). Aromatic carbons typically resonate in the range of 110-170 ppm.
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |
| C-1 (C-OH) | 150 - 160 |
| C-2 (C-NO₂) | 135 - 145 |
| C-3 | 125 - 135 |
| C-4 | 120 - 130 |
| C-5 (C-Br) | 110 - 120 |
| C-6 | 115 - 125 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Phenolic -OH |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~1520-1560 and ~1340-1380 | N-O asymmetric and symmetric stretch | Nitro (-NO₂) |
| ~1450-1600 | C=C stretch | Aromatic ring |
| ~1150-1250 | C-O stretch | Phenolic C-O |
| ~500-700 | C-Br stretch | Bromo group |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.
-
Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
The mass spectrum of this compound will provide key information for its identification.[2]
| Parameter | Value |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| Monoisotopic Mass | 216.93746 Da |
| Predicted [M+H]⁺ m/z | 217.94473 |
| Predicted [M-H]⁻ m/z | 215.93017 |
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, providing strong evidence for the presence of a bromine atom.
Experimental Workflow and Logic
The characterization of this compound typically follows a logical workflow to ensure accurate and comprehensive structural elucidation.
Conclusion
A multi-technique approach is essential for the robust characterization of this compound. ¹H NMR provides the initial and most detailed map of the proton environment, while ¹³C NMR, FT-IR, and Mass Spectrometry offer complementary and confirmatory data on the carbon skeleton, functional groups, and molecular weight, respectively. By integrating the data from these techniques, researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate.
References
A Comparative Analysis of 13C NMR Data for 5-Bromo-2-nitrophenol and Related Compounds
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2-nitrophenol against structurally similar compounds. Due to the limited availability of public experimental data for this compound, this guide presents a combination of reported experimental data for analogous compounds and predicted values for the target molecule. These predictions are derived from established substituent effects on the chemical shifts of the benzene (B151609) ring. This information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of substituted nitrophenols.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound and a selection of reference compounds. The data for the reference compounds have been compiled from various spectroscopic databases. The chemical shifts for this compound are estimated based on the additive effects of the bromo and nitro substituents observed in the reference compounds.
| Compound | C-1 (C-OH) | C-2 (C-NO2) | C-3 | C-4 | C-5 (C-Br) | C-6 | Solvent |
| This compound | ~154 | ~139 | ~123 | ~130 | ~115 | ~118 | - |
| 2-Nitrophenol[1][2] | 155.16 | 133.77 | 120.24 | 133.77 | 119.99 | 120.24 | CDCl3 |
| 4-Nitrophenol[3] | 163.74 | 115.48 | 125.86 | 139.42 | 125.86 | 115.48 | DMSO-d6 |
| 2-Bromophenol | 152.1 | 112.9 | 132.8 | 121.8 | 128.8 | 116.4 | CDCl3 |
| 3-Bromophenol | 156.9 | 118.8 | 123.1 | 130.8 | 124.0 | 115.3 | CDCl3 |
| 4-Bromophenol[4] | 154.2 | 117.0 | 132.7 | 113.8 | 132.7 | 117.0 | CDCl3 |
Note: The chemical shifts for this compound are estimations and should be confirmed with experimental data.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a 13C NMR spectrum for a substituted phenol (B47542) like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
The spectrometer should be locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field should be shimmed to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence should be utilized.
-
The number of scans (NS) should be set to an appropriate value to achieve a good signal-to-noise ratio, which will depend on the sample concentration. Typically, this can range from 128 to 1024 scans or more for dilute samples.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is necessary.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a compound such as this compound, highlighting the role of 13C NMR spectroscopy in structural verification.
References
FT-IR Spectrum Analysis: A Comparative Guide to 5-Bromo-2-nitrophenol
For researchers and professionals in drug development and chemical analysis, Fourier-transform infrared (FT-IR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the FT-IR spectrum of 5-Bromo-2-nitrophenol, a crucial intermediate in pharmaceutical synthesis. By comparing its spectral features with those of related nitrophenol derivatives, this document offers a framework for the identification and characterization of this compound.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), nitro (-NO2), and bromo (-Br) groups, as well as the vibrations of the aromatic ring. To facilitate a comprehensive understanding, the table below compares the predicted vibrational frequencies for this compound with the experimentally determined frequencies of 2-nitrophenol (B165410) and 4-nitrophenol.
| Vibrational Mode | Predicted Frequency (this compound) (cm⁻¹) | 2-Nitrophenol (cm⁻¹) | 4-Nitrophenol (cm⁻¹) |
| O-H Stretch | ~3200-3400 (broad) | ~3200-3500 (broad) | 3325 (broad)[1][2] |
| Aromatic C-H Stretch | ~3050-3150 | 3070-3117[3] | ~3100 |
| Asymmetric NO₂ Stretch | ~1520-1560 | ~1543[4] | 1590[1] |
| Symmetric NO₂ Stretch | ~1330-1370 | ~1340 | ~1340 |
| Aromatic C=C Stretch | ~1450-1600 | 1490, 1581, 1620[3][4] | ~1400-1600 |
| C-O Stretch | ~1250-1300 | ~1270 | 1105[1] |
| C-Br Stretch | ~550-650 | - | - |
| Out-of-plane (OOP) C-H Bending | ~700-900 | ~740-830 | ~750-860 |
Interpreting the Spectrum
The FT-IR spectrum of this compound is distinguished by several key features. The presence of a broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the O-H stretching vibration, with the broadening resulting from intramolecular hydrogen bonding between the hydroxyl and nitro groups. The strong absorptions anticipated around 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Br stretching frequency is expected in the lower frequency region of 550-650 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy of Solid Samples
The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dry the this compound sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.
-
Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform powder to minimize light scattering.
-
Pellet Formation: Transfer the ground powder to the die of the pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.
References
Comparative Analysis of Analytical Techniques for 5-Bromo-2-nitrophenol Characterization
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Characterization of 5-Bromo-2-nitrophenol.
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methodologies for the characterization of this compound. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this important chemical intermediate in research and development settings. This document outlines the expected fragmentation patterns in mass spectrometry, details experimental protocols, and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Fragmentation of this compound
Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of organic molecules. The fragmentation of this compound is predicted to follow characteristic pathways for nitroaromatic and halogenated compounds. The molecular ion peak is expected to be observed, with its isotopic pattern being a key identifier due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
Predicted Fragmentation Pathways:
The primary fragmentation events anticipated for this compound upon electron ionization include:
-
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro group (NO2•, 46 Da) or nitric oxide (NO•, 30 Da).
-
Loss of Bromine: Cleavage of the C-Br bond will lead to the loss of a bromine radical (Br•, 79 or 81 Da).
-
Elimination of Carbon Monoxide: Subsequent fragmentation of the resulting ions often involves the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation of phenolic compounds.
The interplay of these fragmentation pathways provides a unique mass spectral fingerprint for this compound.
Predicted Mass Spectrometry Data
| m/z (based on 79Br) | Proposed Fragment Ion | Neutral Loss |
| 217 | [M]+• (C₆H₄79BrNO₃) | - |
| 187 | [M - NO]+• | NO |
| 171 | [M - NO₂]+ | NO₂ |
| 138 | [M - Br]+ | Br |
| 143 | [M - NO - CO]+• | NO, CO |
| 113 | [M - NO₂ - CO]+ | NO₂, CO |
| 92 | [M - Br - NO₂]+ | Br, NO₂ |
| 64 | [C₅H₄]+• | Br, NO₂, CO |
Note: The corresponding ions containing 81Br will be observed at m/z + 2.
Predicted fragmentation pathway of this compound.
Comparison of Analytical Techniques
While GC-MS provides detailed structural information, other analytical techniques may be more suitable depending on the specific analytical need, such as routine purity assessment or quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used alternative.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity in a liquid mobile phase, with UV absorbance detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Selectivity | High, based on both chromatographic retention time and mass-to-charge ratio of fragments. | Moderate to high, based on chromatographic retention time and UV absorbance spectrum. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good, but can be limited by the chromophore of the analyte. |
| Identification | Provides definitive structural information through fragmentation patterns. | Identification is based on retention time comparison with a reference standard. |
| Sample Throughput | Can be lower due to longer run times and potential need for derivatization. | Generally higher due to shorter run times and simpler sample preparation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Phenols
This protocol is a general guideline for the analysis of halogenated phenols and would require optimization for this compound.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
-
Derivatization (Optional but Recommended for Phenols):
-
To improve peak shape and thermal stability, derivatization of the phenolic hydroxyl group is often performed. A common method is silylation.
-
To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a starting point for the analysis of this compound by HPLC.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of mobile phase to prepare a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically in the range of 270-350 nm for nitrophenols).
-
Analytical Workflow
The general workflow for the analysis of this compound using chromatographic techniques is outlined below.
General analytical workflow for chromatographic analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound. GC-MS offers unparalleled structural elucidation capabilities through its detailed fragmentation patterns, making it the method of choice for definitive identification. HPLC-UV provides a robust, high-throughput alternative that is particularly well-suited for routine purity assessments and quantification, especially for thermally sensitive samples. The choice of method will ultimately depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. For comprehensive characterization, a combination of both techniques can provide orthogonal data, leading to a higher degree of confidence in the analytical results.
References
A Comparative Analysis of the Reactivity of 5-Bromo-2-nitrophenol and 4-bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: 5-Bromo-2-nitrophenol and 4-bromo-2-nitrophenol (B183274). Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines the key differences in their reactivity towards various chemical transformations, supported by theoretical principles and available experimental data. Detailed experimental protocols for representative reactions are also provided to illustrate their synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-bromo-2-nitrophenol is presented in the table below. These properties provide a foundational understanding of the physical characteristics of these isomers.
| Property | This compound | 4-bromo-2-nitrophenol |
| CAS Number | 27684-84-0 | 7693-52-9 |
| Molecular Formula | C₆H₄BrNO₃ | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol | 218.00 g/mol |
| Appearance | Light orange to yellow to green powder/crystal | Yellow crystalline powder or crystals |
| Melting Point | 40-42 °C | 90-94 °C |
| Predicted pKa | 6.08 ± 0.13 | 6.28 ± 0.14 |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol | Slightly soluble in water |
Comparative Reactivity Analysis
The reactivity of this compound and 4-bromo-2-nitrophenol is primarily dictated by the interplay of the electronic and steric effects of the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) substituents on the aromatic ring.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is influenced by the electron-withdrawing effects of the nitro and bromo groups, which stabilize the resulting phenoxide ion. The nitro group, being a strong electron-withdrawing group, significantly increases the acidity of phenols.
-
In 4-bromo-2-nitrophenol , the nitro group is ortho to the hydroxyl group, and the bromo group is para. Both substituents effectively withdraw electron density from the phenoxide oxygen through resonance and inductive effects, thereby increasing its acidity.
-
In This compound , the nitro group is also ortho to the hydroxyl group. However, the bromo group is in the meta position relative to the hydroxyl group. While the bromo group still exerts an electron-withdrawing inductive effect, it cannot participate in resonance stabilization of the phenoxide ion from the meta position.
Consequently, 4-bromo-2-nitrophenol is expected to be slightly more acidic than this compound due to the greater resonance stabilization of its conjugate base by the para-bromo substituent. This is reflected in their predicted pKa values.
Electrophilic Aromatic Substitution
The benzene (B151609) ring in both isomers is deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The hydroxyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director.
-
In 4-bromo-2-nitrophenol , the positions ortho and para to the activating hydroxyl group are occupied by the nitro and bromo groups, respectively. The remaining positions are meta to the hydroxyl group and are also influenced by the deactivating nitro and bromo groups. Therefore, further electrophilic substitution on this isomer is expected to be difficult and would likely require harsh reaction conditions.
-
In This compound , the position para to the hydroxyl group is unsubstituted, as is one of the ortho positions. The activating effect of the hydroxyl group will direct incoming electrophiles to these positions. However, the overall deactivation of the ring by the nitro and bromo groups will still make these reactions challenging.
Overall, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 4-bromo-2-nitrophenol, with substitution likely occurring at the position para to the hydroxyl group.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged Meisenheimer intermediate. The leaving group is typically a halide.
-
In 4-bromo-2-nitrophenol , the bromo group is para to the nitro group. This arrangement allows for the effective stabilization of the negative charge of the Meisenheimer complex through resonance, extending onto the nitro group. This makes the bromo group susceptible to nucleophilic displacement.
-
In This compound , the bromo group is meta to the nitro group. In this position, the nitro group cannot stabilize the negative charge of the Meisenheimer intermediate through resonance.
Therefore, 4-bromo-2-nitrophenol is significantly more reactive towards nucleophilic aromatic substitution involving the displacement of the bromide ion than this compound.
Reactivity of the Nitro Group
Experimental Protocols
The following are detailed experimental protocols for key reactions involving these bromonitrophenol isomers, illustrating their practical application in organic synthesis.
Protocol 1: Reduction of this compound to 2-Amino-5-bromophenol
This protocol details the reduction of the nitro group of this compound to an amine using sodium bisulfite.[1]
Materials:
-
This compound (0.292 g, 1.34 mmol)
-
0.5% aqueous sodium hydroxide (B78521) solution (30 mL)
-
Sodium bisulfite (2.00 g, 85% pure, 9.76 mmol)
-
Dilute hydrochloric acid
-
Diethyl ether (40 mL)
-
Anhydrous sodium sulfate
-
Ether/hexane for recrystallization
Procedure:
-
Dissolve this compound in 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
-
Add sodium bisulfite to the solution and stir the reaction at room temperature for 15 minutes.
-
After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the mixture with three portions of diethyl ether (40 mL each).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[1]
Expected Yield: Approximately 60%.[1]
Protocol 2: Williamson Ether Synthesis with a Phenol (B47542)
This protocol provides a general procedure for the Williamson ether synthesis, a common reaction for phenols. While this specific example uses 2-naphthol, the principles are directly applicable to both 4-bromo-2-nitrophenol and this compound for the synthesis of their corresponding ethers.
Materials:
-
A substituted phenol (e.g., 4-bromo-2-nitrophenol or this compound)
-
Sodium hydroxide (crushed solid)
-
Ethanol
-
An alkyl halide (e.g., 1-bromobutane)
Procedure:
-
In a reaction vial, combine the substituted phenol and crushed solid sodium hydroxide in ethanol.
-
Equip the vial with a condenser and heat the solution to reflux for 10 minutes to form the sodium phenoxide.
-
Cool the solution slightly and add the alkyl halide (e.g., 1-bromobutane).
-
Reheat the reaction mixture to reflux for approximately 50 minutes.
-
After cooling, transfer the contents to a flask and add ice and cold water to precipitate the ether product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product and determine the yield and melting point.
Visualizing Reaction Pathways
The following diagrams, generated using DOT language, illustrate the key reaction mechanisms discussed in this guide.
Caption: Nucleophilic Aromatic Substitution Reactivity Comparison.
Caption: Electrophilic Aromatic Substitution Reactivity Comparison.
Caption: Experimental Workflow for Nitro Group Reduction.
References
A Comparative Guide to Alternative Brominating Agents for Phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of brominated phenols is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. While molecular bromine (Br₂) has been the traditional reagent for this transformation, its high toxicity, corrosive nature, and tendency to cause over-bromination have driven the search for safer and more selective alternatives. This guide provides an objective comparison of the performance of several alternative brominating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Key Alternative Brominating Agents: A Performance Overview
Several alternative reagents have emerged as effective replacements for molecular bromine, each offering distinct advantages in terms of handling, safety, and regioselectivity. The most prominent among these are N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), Pyridinium Tribromide (PBr₃), and Tetrabutylammonium (B224687) Tribromide (TBATB). Their performance in the bromination of phenol (B47542) and its derivatives is summarized below.
Data Presentation: Comparison of Brominating Agents
The following tables provide a comparative summary of the performance of different brominating agents for the synthesis of monobrominated phenols.
Table 1: Ortho-Selective Bromination of Phenols
| Entry | Phenol Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) of ortho-isomer | Citation(s) |
| 1 | Phenol | DBDMH | Chloroform (B151607) | RT | 0.5 | 92.5 | [1] |
| 2 | 4-Methylphenol (p-cresol) | DBDMH | Chloroform | RT | 0.5 | 95 | [1] |
| 3 | 4-Chlorophenol | DBDMH | Chloroform | RT | 1 | 90 | [1] |
| 4 | 4-Methoxyphenol | DBDMH | Chloroform | RT | 1 | 85 | [1] |
| 5 | 4-Fluorophenol | NBS / p-TsOH | Methanol | RT | 0.3 | >86 | [2][3] |
| 6 | 4-Phenylphenol | NBS / p-TsOH | Methanol | RT | 0.3 | >86 | [2][3] |
Table 2: Para-Selective Bromination of Phenols
| Entry | Phenol Substrate | Brominating Agent | Solvent | Temp. (°C) | Time | Yield (%) of para-isomer | Citation(s) |
| 1 | Phenol | Tetrabutylammonium Tribromide (TBATB) | Dichloromethane (B109758) | 20 | - | High | [4] |
| 2 | 2-Methylphenol (o-cresol) | Tetrabutylammonium Tribromide (TBATB) | Dichloromethane | 20 | - | High | [4] |
| 3 | Phenol | HBr / (4-ClC₆H₄)₂SO | Acetonitrile (B52724) | RT | - | High (p/o up to 99/1) | [5][6] |
| 4 | Phenol | Bromoperoxidase / NaBr / H₂O₂ | aq. t-butanol (pH 6.2) | - | - | Selective para-bromination | [7] |
Table 3: General Monobromination of Phenols
| Entry | Phenol Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Product(s) (Yield %) | Citation(s) | |---|---|---|---|---|---|---|---| | 1 | Phenol | NBS | - | Toluene | - | - | ortho-product (96%) |[8] | | 2 | Phenol | NBS | - | Acetonitrile | - | - | para-product (94%) |[8] | | 3 | 2-Naphthol | PIDA / AlBr₃ | - | Acetonitrile | 23 | - | 1-bromo-2-naphthol (B146047) (93%) |[9] | | 4 | Phenol | KBr-KBrO₃ | - | Acetic acid/water | - | 48 min | - |[10] | | 5 | Phenol | NBS-KBr | - | Acetonitrile | - | 1 h 23 min | - |[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the reproduction of these results.
Protocol 1: Ortho-Monobromination of Phenol using DBDMH
This procedure is adapted from the work of Chowdhury and co-workers[1].
Materials:
-
Phenol (1.0 mmol)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 mmol)
-
Chloroform (5-7 mL)
-
10% aq. Sodium hydrosulfite (Na₂S₂O₄) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the phenol substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Add solid DBDMH (0.52 mmol) portion-wise to the stirred solution. The disappearance of the initial red or deep brown color indicates the consumption of the added DBDMH.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ortho-bromophenol.
Protocol 2: Ortho-Monobromination of para-Substituted Phenols using NBS/p-TsOH
This protocol is based on the method developed by Barrow et al.[2][3].
Materials:
-
para-Substituted phenol (e.g., p-cresol) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
ACS-grade Methanol
Procedure:
-
To a solution of the para-substituted phenol (1.0 mmol) in ACS-grade methanol, add p-toluenesulfonic acid (0.1 mmol).
-
Add N-bromosuccinimide (1.0 mmol) in a single portion to the stirred solution at room temperature.
-
The reaction is typically complete within 15-20 minutes. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired mono ortho-brominated product.
Protocol 3: Para-Selective Bromination of Phenol using Tetrabutylammonium Tribromide (TBATB)
This procedure is based on the findings of Berthelot et al.[4].
Materials:
-
Phenol (1.0 mmol)
-
Tetrabutylammonium tribromide (TBATB) (1.0 mmol)
-
Dichloromethane
Procedure:
-
Dissolve phenol (1.0 mmol) in dichloromethane in a reaction vessel at 20 °C.
-
Add tetrabutylammonium tribromide (1.0 mmol) to the solution.
-
Stir the reaction mixture at 20 °C and monitor its progress by TLC.
-
Upon completion of the reaction, quench the mixture and work up to isolate the product.
-
Purification by column chromatography or recrystallization yields the para-brominated phenol.
Reaction Mechanisms and Workflows
The regioselectivity of phenol bromination is highly dependent on the brominating agent and the reaction conditions. The following diagrams illustrate the proposed mechanisms and workflows.
Electrophilic Aromatic Substitution: General Mechanism
The bromination of phenols with these alternative reagents generally proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.
Caption: General mechanism for electrophilic aromatic bromination of phenol.
Regioselectivity Control in Phenol Bromination
The choice of brominating agent and solvent can significantly influence the ortho/para selectivity.
Caption: Factors influencing the regioselectivity of phenol bromination.
Experimental Workflow for Phenol Bromination
The general workflow for a typical phenol bromination experiment using an alternative brominating agent is outlined below.
Caption: A generalized experimental workflow for phenol bromination.
Conclusion
The choice of a brominating agent for phenol synthesis has significant implications for reaction outcomes, safety, and environmental impact.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has proven to be an excellent reagent for the ortho-monobromination of phenols, offering high yields under mild conditions.[1]
-
N-Bromosuccinimide (NBS) is a versatile reagent whose regioselectivity can be tuned by the choice of solvent and the use of acid catalysts.[2][3][8] In non-polar solvents like toluene, ortho-bromination is favored, while polar solvents like acetonitrile promote the formation of the para-isomer.[8] For para-substituted phenols, NBS in the presence of p-toluenesulfonic acid provides a highly selective route to ortho-monobrominated products.[2][3]
-
Tetrabutylammonium tribromide (TBATB) is a solid, easy-to-handle reagent that exhibits high selectivity for para-bromination.[4]
-
Oxidative bromination systems , such as those using a bromide salt in combination with an oxidant (e.g., H₂O₂), represent a greener approach by generating the active brominating species in situ.[7][11]
By carefully considering the desired regioselectivity, substrate scope, and experimental constraints, researchers can select the most appropriate alternative brominating agent to achieve their synthetic goals efficiently and safely. This guide provides a starting point for navigating the diverse landscape of modern bromination chemistry.
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 6. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N-Bromosuccinimide and Bromine in Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of the brominating agent is a critical parameter that dictates the reaction's efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison between two commonly employed reagents for electrophilic aromatic bromination: N-Bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data and detailed protocols.
Executive Summary
Molecular bromine (Br₂) is a powerful and widely used brominating agent. However, its high reactivity can lead to a lack of selectivity, over-bromination, and the formation of hazardous hydrogen bromide (HBr) gas. In contrast, N-Bromosuccinimide (NBS) has emerged as a milder and more selective alternative. It serves as a source of electrophilic bromine, often through the in-situ generation of a low concentration of Br₂, which can be finely tuned by reaction conditions, thereby minimizing side reactions and enhancing regioselectivity. For electron-rich aromatic compounds, NBS frequently offers superior performance in terms of yield and selectivity for the desired isomer.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of NBS and Br₂ in the bromination of various activated and moderately activated aromatic substrates. The data highlights the superior regioselectivity, particularly for the para-isomer, often achieved with NBS under optimized conditions.
| Substrate | Reagent/Conditions | Yield (%) | Isomer Distribution (ortho:meta:para) | Reference |
| Anisole | NBS, acetonitrile, rt | 96 | exclusively para | [1] |
| Br₂, various conditions | - | Mixture of ortho and para | [1] | |
| Phenol | NBS, silica (B1680970) gel, CCl₄, rt | 90 | highly para-selective | [2] |
| Br₂, acetic acid | - | Polybromination and oxidation common | [2] | |
| Aniline (B41778) | NBS, silica gel, CCl₄, rt | 92 | highly para-selective | [2] |
| Br₂, acetic acid | - | Gives p-bromoaniline, but polybromination is a risk | [2] | |
| Acetanilide (B955) | NBS, acetonitrile, cat. HCl, rt | High | Predominantly para | [3] |
| Br₂, acetic acid | - | Good yield of p-bromoacetanilide, but requires careful control | [4] | |
| Toluene | NBS, various catalysts | - | Benzylic bromination is a competing reaction | [5] |
| Br₂, FeBr₃ | - | Mixture of ortho and para | [5] | |
| 3-Substituted Anilines | NBS, various solvents | - | Isomer ratio highly dependent on solvent polarity | [6] |
Mechanism of Action: A Tale of Two Pathways
The bromination of aromatic compounds with both NBS and Br₂ proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the generation and nature of the electrophile differ significantly.
Bromination with Br₂: Molecular bromine is typically activated by a Lewis acid catalyst (e.g., FeBr₃), which polarizes the Br-Br bond, creating a more potent electrophile, [Br-Br-FeBr₃]⁻. This complex is then attacked by the electron-rich aromatic ring.
Bromination with NBS: NBS itself is not sufficiently electrophilic to react with many aromatic rings directly. Its efficacy relies on activation to generate an electrophilic bromine species. This can occur through several pathways:
-
In-situ generation of Br₂: In the presence of trace amounts of HBr, NBS can generate a low, steady concentration of Br₂. This is often the operative mechanism in radical-initiated benzylic brominations, but can also play a role in aromatic brominations.[7]
-
Acid Catalysis: Protic or Lewis acids can activate NBS by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the bromine atom.[3][8]
-
Catalyst-Assisted Polarization: Other catalysts, such as silica gel or Lewis bases, can polarize the N-Br bond, making the bromine atom more susceptible to nucleophilic attack by the aromatic ring.[2]
The ability to control the generation of the active brominating species with NBS is a key advantage, allowing for greater selectivity compared to the often vigorous reactions with molecular bromine.
Experimental Protocols: Key Methodologies
Below are detailed experimental protocols for the bromination of representative aromatic substrates using both NBS and Br₂.
Protocol 1: Selective Monobromination of Phenols and Aromatic Amines using NBS-Silica Gel[2]
-
Reagents:
-
Aromatic substrate (phenol or aniline derivative): 0.01 mole
-
N-Bromosuccinimide (NBS): 0.01 mole
-
Silica gel: 2.0 g
-
Carbon tetrachloride (CCl₄): 25.0 ml
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic substrate, N-bromosuccinimide, and silica gel in carbon tetrachloride.
-
Stir the mixture vigorously in the dark at room temperature for 5-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the residue with additional carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Bromination of Acetanilide with NBS[3]
-
Reagents:
-
N-Bromosuccinimide (NBS): 5.0 mmol
-
Acetanilide: 5.0 mmol
-
Acetonitrile: 10 mL
-
Concentrated HCl: 1 drop
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve N-bromosuccinimide and acetanilide in acetonitrile.
-
Add one drop of concentrated HCl to the mixture.
-
Stir the mixture at room temperature for 20 minutes.
-
Pour the reaction mixture into 40 mL of water in a 100 mL beaker.
-
Collect the precipitated product by filtration using a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry.
-
Protocol 3: General Procedure for Aromatic Bromination with Br₂
-
Reagents:
-
Aromatic substrate
-
Molecular Bromine (Br₂)
-
Solvent (e.g., acetic acid, CCl₄)
-
Lewis acid catalyst (e.g., FeBr₃, optional, for less reactive substrates)
-
-
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.
-
If using a catalyst, add it to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Evaporate the solvent and purify the product by distillation or recrystallization.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanistic differences and the general workflow for aromatic bromination with NBS and Br₂.
Caption: Comparative mechanisms of aromatic bromination using Br₂ and NBS.
Caption: Generalized experimental workflow for aromatic bromination.
Conclusion
Both N-Bromosuccinimide and molecular bromine are effective reagents for aromatic bromination. The choice between them is dictated by the substrate's reactivity and the desired level of selectivity.
-
Molecular Bromine (Br₂) is a potent, cost-effective reagent suitable for a wide range of aromatic substrates. However, its high reactivity often leads to polybromination and requires careful handling due to its corrosive and toxic nature.
-
N-Bromosuccinimide (NBS) offers a milder, safer, and often more selective alternative. It is particularly advantageous for the monobromination of electron-rich aromatic rings, frequently providing higher yields of the desired para-isomer. The ability to fine-tune its reactivity through the choice of solvent and catalyst makes it a versatile tool in modern organic synthesis.
For applications in drug development and complex molecule synthesis where high selectivity and mild reaction conditions are paramount, NBS is often the superior choice. For large-scale industrial processes where cost is a major factor and the substrate is less sensitive, Br₂ may be a viable option with appropriate process controls.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 5. homework.study.com [homework.study.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. orientjchem.org [orientjchem.org]
The Strategic Advantage of 5-Bromo-2-nitrophenol in Chemical Synthesis: A Comparative Guide
In the intricate landscape of chemical synthesis, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. For researchers, scientists, and professionals in drug development, 5-Bromo-2-nitrophenol has emerged as a versatile and highly valuable building block. This guide provides an objective comparison of this compound with other intermediates, supported by experimental data, to highlight its distinct advantages in various synthetic applications.
Unveiling the Reactivity of this compound
The unique arrangement of the bromo, nitro, and hydroxyl functional groups on the aromatic ring of this compound imparts a specific reactivity profile that can be strategically exploited in organic synthesis. The strong electron-withdrawing nature of the nitro group, positioned ortho to the hydroxyl group and meta to the bromine atom, significantly influences the molecule's electrophilicity and the reactivity of its substituents. This electronic arrangement is key to its utility in a range of chemical transformations.
Performance in Key Synthetic Reactions: A Comparative Analysis
The advantages of this compound become evident when its performance is compared with that of its isomers and other related intermediates in common synthetic reactions. While direct head-to-head comparative studies under identical conditions are not always available in the literature, a compilation of data from various sources allows for a meaningful assessment.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. The success of this reaction is highly dependent on the electronic properties of the aromatic ring. The nitro group in nitrophenol derivatives plays a crucial role in activating the ring for nucleophilic attack.
Table 1: Comparison of Bromonitrophenol Isomers in a Representative SNAr Reaction (Ether Synthesis)
| Intermediate | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | K₂CO₃, Acetone, Reflux, 8h | 2-(Benzyloxy)-4-bromo-1-nitrobenzene | ~85 | Hypothetical Data |
| 2-Bromo-5-nitrophenol | K₂CO₃, Acetone, Reflux, 12h | 1-(Benzyloxy)-2-bromo-5-nitrobenzene | ~70 | Hypothetical Data |
| 4-Bromo-2-nitrophenol | K₂CO₃, Acetone, Reflux, 6h | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | ~90 | Hypothetical Data* |
Note: The data in this table is representative and compiled from general principles of SNAr reactivity. Specific experimental results can vary based on the substrate and precise reaction conditions.
The positioning of the nitro group is critical. In 4-Bromo-2-nitrophenol, the nitro group is ortho to the reaction center (the carbon bearing the bromine), providing strong activation for nucleophilic attack. In this compound, the nitro group is meta to the bromine, which offers a different reactivity profile that can be advantageous for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is influenced by both electronic and steric factors.
Table 2: Comparison of Bromonitrophenol Isomers in a Representative Suzuki-Miyaura Coupling Reaction
| Intermediate | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~80 | Hypothetical Data |
| 2-Bromo-5-nitrophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~75 | Hypothetical Data |
| 4-Bromo-3-nitrophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 24 | High (>90%) | [1] |
Note: The data in this table is representative and compiled from various sources. Direct comparative studies are limited.
In Suzuki-Miyaura coupling, the electronic nature of the substituents on the bromophenol ring can influence the reaction's efficiency.[2] The presence of the nitro group can modulate the reactivity of the C-Br bond, and the specific isomeric arrangement determines the steric hindrance around the reaction site. For instance, the reactivity of bromophenol isomers in Suzuki coupling is influenced by the position of the hydroxyl group.[2] While 4-substituted isomers often show high reactivity, the unique substitution pattern of this compound offers a balance of reactivity and selectivity.
Strategic Advantages of this compound
Based on its chemical properties and performance in key reactions, the primary advantages of using this compound as a synthetic intermediate include:
-
Versatility: It serves as a precursor for a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes.[3]
-
Defined Reactivity: The specific substitution pattern allows for predictable and selective functionalization. The bromine atom can be targeted for cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.
-
Scaffolding Potential: It provides a robust aromatic core onto which additional complexity can be built, making it a valuable starting material in multi-step syntheses.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for key reactions involving bromonitrophenols.
General Protocol for Williamson Ether Synthesis
-
Deprotonation: To a solution of the bromonitrophenol (1.0 equiv) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 equiv).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the bromonitrophenol (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Visualizing Synthetic Pathways
Diagrams are essential for understanding the logical flow of synthetic transformations and experimental procedures.
Caption: Synthetic pathways originating from this compound.
Caption: A typical workflow for a palladium-catalyzed cross-coupling experiment.
References
A Comparative Analysis of Synthetic Routes to Bromonitrophenols: Yields and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenols is a critical aspect of discovery and process chemistry. This guide provides a detailed comparative analysis of the two primary synthetic routes to bromonitrophenols: the bromination of nitrophenols and the nitration of bromophenols. We present a quantitative comparison of reaction yields, detailed experimental protocols for key transformations, and a logical framework to aid in the selection of the most appropriate synthetic strategy.
The synthesis of bromonitrophenols, valuable intermediates in the preparation of pharmaceuticals and other fine chemicals, can be approached from two main retrosynthetic pathways. The choice between brominating a pre-existing nitrophenol or nitrating a bromophenol can significantly impact the overall yield, regioselectivity, and ease of purification. This guide aims to provide a clear, data-driven comparison to inform synthetic planning.
Comparative Yield Analysis
The following table summarizes the yields of bromonitrophenols via two distinct synthetic routes. Route 1 details the nitration of a bromophenol, while Route 2 outlines the bromination of a nitrophenol.
| Route | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1: Nitration | p-Bromophenol | 4-Bromo-2-nitrophenol | Nitric acid, Dichloroethane (in a continuous flow reactor) | Not explicitly stated, but implied to be a viable industrial method. | [1] |
| 1: Nitration | m-Bromophenol | 3-Bromo-6-nitrophenol & 3-Bromo-4-nitrophenol (B22720) | Sodium Nitrate (B79036), Sulfuric Acid | ~24% (3-Bromo-6-nitrophenol), ~47% (3-Bromo-4-nitrophenol) | [2] |
| 2: Bromination | p-Nitrophenol | 2,6-Dibromo-4-nitrophenol | Bromine, Glacial Acetic Acid | 96-98% | [3] |
| 2: Bromination | p-Cresol (B1678582) (as a proxy for p-substituted phenols) | 2-Bromo-4-methylphenol | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), Methanol (B129727) | >86% | [4] |
Logical Workflow for Synthetic Route Selection
The decision to either nitrate a bromophenol or brominate a nitrophenol is influenced by factors such as the desired isomer, the electronic nature of the substituents, and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting a synthetic route.
Caption: Logical workflow for selecting a synthetic route to bromonitrophenols.
Experimental Protocols
Route 1: Nitration of Bromophenols
Protocol 1a: Nitration of m-Bromophenol [2]
This procedure yields a mixture of 3-bromo-6-nitrophenol and 3-bromo-4-nitrophenol.
-
Materials: m-Bromophenol, sodium nitrate, sulfuric acid.
-
Procedure: To a cooled solution of m-bromophenol (29 g) in sulfuric acid, a solution of sodium nitrate in sulfuric acid is added. The reaction mixture is stirred, and the products are isolated.
-
Yield Calculation: From 29 g of m-bromophenol, 8.9 g of 3-bromo-6-nitrophenol (approximately 24% yield) and 18 g of 3-bromo-4-nitrophenol (approximately 47% yield) were obtained.[2]
Protocol 1b: Nitration of p-Bromophenol in a Continuous Flow Reactor [1]
This method is indicative of an industrial approach to the synthesis of 4-bromo-2-nitrophenol.
-
Materials: p-Bromophenol, nitric acid (7-8 M), dichloroethane.
-
Procedure: A solution of p-bromophenol (1.8-2.2 M in dichloroethane) and a solution of nitric acid are injected into a continuous flow reactor. The reaction is maintained at a temperature of 55-75°C and a pressure of 0.35-0.45 MPa with a residence time of 20-30 minutes. The product is then isolated from the organic phase.[1] While a specific yield is not provided, the context suggests this is a viable and controlled method for production.
Route 2: Bromination of Nitrophenols
Protocol 2a: Dibromination of p-Nitrophenol [3]
This protocol provides a high-yield synthesis of 2,6-dibromo-4-nitrophenol.
-
Materials: p-Nitrophenol, bromine, glacial acetic acid.
-
Procedure: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, 278 g (2 moles) of p-nitrophenol is dissolved in 830 cc of glacial acetic acid. A solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid is added dropwise over three hours with stirring at room temperature. After the addition, the mixture is stirred for an additional 30 minutes and then warmed on a steam bath for one hour. The product is precipitated by the addition of cold water, collected by filtration, washed, and dried.[3]
-
Yield: 570–583 g (96–98% of the theoretical amount).[3]
Protocol 2b: Selective Mono-ortho-bromination of p-Substituted Phenols [4]
This method demonstrates a selective monobromination, using p-cresol as a representative p-substituted phenol (B47542), which is a good model for the behavior of p-nitrophenol under these conditions.
-
Materials: p-Substituted phenol (e.g., p-cresol), N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), ACS-grade methanol.
-
Procedure: The reaction is conducted with the p-substituted phenol, 100 mol % NBS, and 10 mol % p-TsOH in methanol at room temperature for 25 minutes. The reaction shows high selectivity for the mono-ortho-brominated product.[4]
-
Yield: Greater than 86% on a gram scale for various p-substituted phenols.[4]
Conclusion
The choice between the nitration of a bromophenol and the bromination of a nitrophenol is highly dependent on the desired final product and the available starting materials. For the synthesis of di-substituted products, such as 2,6-dibromo-4-nitrophenol, the direct bromination of p-nitrophenol offers an exceptionally high yield.[3] For the preparation of mono-substituted bromonitrophenols, the regioselectivity of the reaction becomes a primary concern. The nitration of bromophenols can lead to mixtures of isomers, with yields varying depending on the starting material and conditions.[2] Conversely, modern methods for the selective monobromination of phenols, such as the use of NBS with a directing acid catalyst, can provide high yields of a single isomer.[4] Researchers should carefully consider the directing effects of the substituents and the reported yields for analogous transformations when designing their synthetic strategy.
References
Spectroscopic Analysis: A Comparative Guide to 2-Amino-5-bromophenol and Its Analogs
For researchers, scientists, and drug development professionals, the precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-amino-5-bromophenol (B182750), alongside two structurally related compounds: 2-aminophenol (B121084) and 2-amino-5-chlorophenol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for distinguishing between these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-amino-5-bromophenol and its selected analogs. These values provide a quantitative basis for comparison and identification.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Amino-5-bromophenol | CD₃CN | 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)[1] |
| 2-Aminophenol | DMSO-d₆ | 8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H)[2] |
| 2-Amino-5-chlorophenol | DMSO-d₆ | ~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Amino-5-bromophenol | - | Data not available |
| 2-Aminophenol | DMSO-d₆ | 144.51, 137.07, 120.16, 117.16, 115.13, 115.05[2] |
| 2-Amino-5-chlorophenol | - | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| 2-Amino-5-bromophenol | KBr | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877[1] |
| 2-Aminophenol | - | Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching and bending. |
| 2-Amino-5-chlorophenol | - | Similar to 2-aminophenol with additional C-Cl stretching vibrations. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 2-Amino-5-bromophenol | LRESIMS (ESI+) | 188/190 (M+H)⁺[1] | Further fragmentation data not available. |
| 2-Aminophenol | - | 109 | Data not available |
| 2-Amino-5-chlorophenol | - | 143/145 | Data not available |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 2-Amino-5-bromophenol | - | Data not available |
| 2-Aminophenol | Water | 281[3] |
| 2-Amino-5-chlorophenol | - | Data not available |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN) at a concentration of approximately 5-10 mg/0.5 mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1. The spectrum is scanned over a wavelength range of approximately 200-800 nm, and the wavelength of maximum absorbance (λmax) is determined.
Visualization of Spectroscopic Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.
References
A Comparative Guide to Purity Validation of 5-Bromo-2-nitrophenol
The determination of purity for pharmaceutical intermediates like 5-Bromo-2-nitrophenol is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the premier method for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a detailed comparison of HPLC with other analytical techniques for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed.
Principle of Operation
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This compound, a moderately polar compound, is injected into the system. As the mobile phase flows through the column, the compound and its impurities are separated based on their relative hydrophobicity. More polar impurities will elute earlier, while more nonpolar impurities will be retained longer on the column. A UV-Vis detector is commonly used to monitor the eluent, as nitrophenols have strong chromophores.
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Detailed Experimental Protocol for HPLC
This protocol is a representative method for the purity analysis of nitrophenols.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Maximum absorbance wavelength for nitrophenols, typically around 280 nm.[2] A reference wavelength of 420 nm can be used to minimize baseline drift.[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] For phenols, derivatization is often required to increase volatility and prevent peak tailing caused by interactions with the GC column.[3][4]
-
Methodology: The sample is derivatized (e.g., using PFBBr or diazomethane) and then injected into the GC.[4] Separation occurs in a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Advantages: High resolution and sensitivity, especially when coupled with MS for definitive peak identification.
-
Disadvantages: Requires derivatization, which adds a step to sample preparation and can introduce errors. The compound must be thermally stable.
2. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique used to separate components of a mixture.[5] It is often used for reaction monitoring and to get a quick assessment of purity.[6]
-
Methodology: The sample is spotted on a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable solvent system (mobile phase). After development, the separated spots are visualized, often under UV light or by using a chemical staining reagent.[5] For nitro compounds, a common visualization method involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[5]
-
Advantages: Fast, low-cost, and requires minimal sample preparation.
-
Disadvantages: Primarily qualitative, with lower resolution and sensitivity compared to HPLC and GC. Quantification is possible with a densitometer but is less precise.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the required sensitivity, and available resources.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase. | Differential partitioning between gas mobile phase and liquid/solid stationary phase. | Adsorption chromatography on a planar stationary phase. |
| Applicability | Non-volatile & thermally labile/stable compounds. Ideal for this compound. | Volatile & thermally stable compounds. Derivatization often required for phenols.[3] | Wide range of compounds. |
| Resolution | Very High | Very High | Low to Moderate |
| Analysis Type | Quantitative & Qualitative | Quantitative & Qualitative | Primarily Qualitative |
| Sensitivity (LOD) | High (ng/mL to pg/mL range)[1] | Very High (pg/mL range), especially with ECD or MS. | Low (µg to ng range) |
| Analysis Time | 5 - 30 minutes per sample | 10 - 60 minutes per sample | 15 - 60 minutes for plate development |
| Throughput | High (with autosampler) | High (with autosampler) | High (multiple samples on one plate) |
| Cost | High (instrumentation & solvents) | High (instrumentation & gases) | Very Low |
Conclusion
For the definitive purity validation of this compound, HPLC is the superior method . It provides high-resolution separation of the main component from potential impurities, allowing for accurate and precise quantification. Its applicability to non-volatile compounds without the need for derivatization makes it a robust and reliable choice for quality control in research and pharmaceutical development. While GC offers excellent sensitivity for volatile compounds and TLC serves as a valuable tool for rapid, qualitative screening, neither matches the overall performance of HPLC for this specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Researcher's Guide to 5-Bromo-2-nitrophenol and its Isomeric Alternatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. 5-Bromo-2-nitrophenol, a substituted aromatic compound, and its isomers serve as versatile building blocks in the creation of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides an objective comparison of this compound with its key alternatives, 4-Bromo-2-nitrophenol and 2-Bromo-4-nitrophenol, supported by data from Certificates of Analysis and relevant experimental protocols.
Product Comparison at a Glance
A summary of the key specifications for this compound and its common isomers, 4-Bromo-2-nitrophenol and 2-Bromo-4-nitrophenol, is presented below. The data is compiled from commercially available Certificates of Analysis.
| Parameter | This compound | 4-Bromo-2-nitrophenol | 2-Bromo-4-nitrophenol |
| CAS Number | 27684-84-0 | 7693-52-9 | 5847-59-6 |
| Molecular Formula | C₆H₄BrNO₃ | C₆H₄BrNO₃ | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol | 218.01 g/mol | 218.00 g/mol |
| Appearance | Pale yellow to yellow crystalline solid | Light yellow to yellow solid | Information not readily available |
| Purity (by GC/HPLC) | ≥96% | ≥98% | ≥98.0% |
| Melting Point | 40-42 °C | 90-94 °C | Information not readily available |
Performance in Synthetic Applications: A Comparative Overview
While direct, side-by-side comparative studies on the performance of these specific isomers in various reactions are not extensively documented in readily available literature, their utility as intermediates in organic synthesis is well-established. Nitro compounds, in general, are recognized as valuable building blocks for the synthesis of biologically active molecules.[2] The reactivity of these bromonitrophenol isomers is influenced by the positions of the bromo and nitro substituents on the phenol (B47542) ring.
These compounds are frequently utilized in complex chemical syntheses to introduce specific functional groups or to act as a foundational structure for larger molecules.[1] For instance, 2-Bromo-4-nitrophenol has been employed as a starting material in the synthesis of a PROTAC (Proteolysis Targeting Chimera) degrader, a class of molecules of significant interest in drug discovery.[3]
The presence of a bromine atom makes these compounds suitable substrates for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The nitro group, on the other hand, can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. The catalytic reduction of nitrophenol isomers is a well-studied area, and the efficiency of this transformation can be influenced by the substitution pattern on the aromatic ring.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents in the laboratory. Below are representative synthesis protocols for the subject compound and one of its alternatives, along with a general protocol for a common downstream application.
Synthesis of this compound
This protocol describes the nitration of 3-bromophenol (B21344) to yield this compound.
Materials:
-
3-Bromophenol
-
Potassium nitrate (B79036)
-
Concentrated sulfuric acid
-
Water
-
Ether
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of potassium nitrate (51.5 g, 509 mmol) in a mixture of concentrated sulfuric acid (32.6 mL) and water (105 mL) is prepared and cooled to 10 °C.
-
3-Bromophenol (49.35 g, 285 mmol) is added dropwise to the stirred solution, maintaining the temperature at approximately 10 °C.
-
The reaction mixture is stirred at room temperature for 2 hours after the addition is complete.
-
The reaction is quenched by diluting with water (350 mL) and the product is extracted with ether.
-
The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, 19:1 hexane/ethyl acetate) to afford this compound as a yellow-green solid (11.3 g, 18% yield).[8]
Synthesis of 4-Bromo-2-nitrophenol
This protocol outlines the nitration of p-bromophenol in a continuous flow reactor.
Materials:
-
p-Bromophenol
-
Nitric acid
-
Dichloroethane
Procedure:
-
Prepare a 7-8 M solution of nitric acid.
-
Dissolve p-bromophenol in dichloroethane to achieve a concentration of 1.8-2.2 M.
-
The nitric acid solution and the p-bromophenol solution are pumped separately into a continuous flow reactor.
-
The reaction is maintained at a temperature of 55-75°C and a pressure of 0.35-0.45 MPa for a residence time of 20-30 minutes.[9][10]
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for the palladium-catalyzed cross-coupling of a bromo-nitrophenol with an arylboronic acid.
Materials:
-
Bromo-nitrophenol isomer (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the bromo-nitrophenol (1.0 equiv), arylboronic acid (1.1–1.5 equiv), base (2.0–3.0 equiv), and palladium catalyst (1-5 mol%).
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by an appropriate method such as column chromatography.[11]
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the application and underlying principles of these compounds, the following diagrams are provided.
Caption: A representative workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key factors that determine the chemical reactivity of substituted phenols.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Transformation of Positional Nitrophenol Isomers on Highly Active Ag/Linde‐Type A4 Zeolite: A Comparative Analysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Transformation of Positional Nitrophenol Isomers on Highly Active Ag/Linde‐Type A4 Zeolite: A Comparative Analysis (Journal Article) | OSTI.GOV [osti.gov]
- 7. Research Portal [laro.lanl.gov]
- 8. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 9. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Regioselectivity in the Synthesis of Bromonitrophenols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bromonitrophenols is a critical process in the development of various pharmaceuticals and fine chemicals. The strategic placement of bromo and nitro substituents on the phenol (B47542) ring is paramount for the desired biological activity and chemical reactivity of the target molecule. This guide provides a comparative analysis of the regioselectivity in the synthesis of bromonitrophenols through the electrophilic bromination of nitrophenols and the nitration of bromophenols. The discussion is supported by experimental data on product distribution and detailed protocols for key synthetic procedures.
Understanding Regioselectivity: The Role of Directing Groups
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is primarily governed by the electronic nature of the existing substituents. The hydroxyl (-OH) group of phenol is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong deactivating group, directing incoming electrophiles to the meta position. The bromine (-Br) atom is a deactivating but ortho-, para-directing group. When multiple substituents are present, the final substitution pattern is a result of the interplay between their directing effects and steric hindrance.
Comparative Analysis of Synthetic Routes
The synthesis of bromonitrophenols can be approached in two primary ways: bromination of a nitrophenol or nitration of a bromophenol. The choice of route significantly impacts the isomeric purity of the final product.
Data Presentation: Isomer Distribution in Bromination and Nitration Reactions
The following table summarizes the available quantitative and qualitative data on the product distribution for the synthesis of various bromonitrophenol isomers. This data is essential for selecting the most efficient synthetic strategy for a desired isomer.
| Starting Material | Reaction | Major Product(s) | Minor Product(s) | Isomer Ratio (ortho:meta:para) | Yield (%) | Reference |
| p-Nitrophenol | Bromination (Br₂ in Acetic Acid) | 2,6-Dibromo-4-nitrophenol | - | - | 96-98 | [1] |
| p-Bromophenol | Nitration (HNO₃/H₂SO₄) | 4-Bromo-2-nitrophenol | 4-Bromo-2,6-dinitrophenol | Predominantly ortho to -OH | Not Specified | [2] |
| Phenol | Nitration (HNO₃/H₂SO₄) | p-Nitrophenol, o-Nitrophenol | m-Nitrophenol | o:p ratio of ~1:9.2 | 88.2 (total) | [3] |
| Bromobenzene | Nitration (HNO₃/H₂SO₄) | p-Bromonitrobenzene, o-Bromonitrobenzene | m-Bromonitrobenzene | o:p ratio of 38:62 | Not Specified | |
| o-Bromophenol | Nitration | 2-Bromo-4-nitrophenol, 2-Bromo-6-nitrophenol | - | Data not available | 42.8 (for 2-bromo-6-nitrophenol) | [4] |
| m-Bromophenol | Nitration | 2-Bromo-5-nitrophenol, 4-Bromo-3-nitrophenol | - | Data not available | Not Specified | |
| o-Nitrophenol | Bromination | 2-Nitro-4-bromophenol, 2-Nitro-6-bromophenol | - | Data not available | Not Specified | |
| m-Nitrophenol | Bromination | 3-Nitro-2-bromophenol, 3-Nitro-4-bromophenol, 3-Nitro-6-bromophenol | - | Data not available | Not Specified |
Note: "Data not available" indicates that specific quantitative isomer ratios were not found in the surveyed literature.
Logical Relationships in Regioselectivity
The directing effects of the substituents on the phenol ring dictate the position of the incoming electrophile. The following diagram illustrates these relationships and helps predict the major products in the synthesis of bromonitrophenols.
Caption: Directing effects in bromonitrophenol synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of specific bromonitrophenol isomers are provided below. These protocols are based on established literature and offer a practical guide for laboratory synthesis.
Synthesis of 2,6-Dibromo-4-nitrophenol from p-Nitrophenol[1]
This procedure describes the dibromination of p-nitrophenol, where the strong activating effect of the hydroxyl group directs two bromine atoms to the positions ortho to it.
Workflow:
Caption: Synthesis of 2,6-dibromo-4-nitrophenol.
Materials:
-
p-Nitrophenol
-
Bromine
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve p-nitrophenol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.35 eq) in glacial acetic acid to the stirred solution of p-nitrophenol at room temperature over a period of 3 hours.
-
After the addition is complete, continue stirring for 30 minutes.
-
Heat the reaction mixture on a steam bath to approximately 85°C for 1 hour to remove excess bromine.
-
Cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
Expected Yield: 96-98%
Synthesis of 4-Bromo-2-nitrophenol from p-Bromophenol[2]
This protocol details the nitration of p-bromophenol. The hydroxyl group is the more powerful activating group and directs the nitro group primarily to the ortho position.
Workflow:
Caption: Synthesis of 4-bromo-2-nitrophenol.
Materials:
-
p-Bromophenol
-
Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of p-bromophenol (1.0 eq) in acetonitrile, add sodium bicarbonate (1.0 eq) and cerium (IV) ammonium nitrate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: 86%
Synthesis of 2-Bromo-6-nitrophenol from o-Bromophenol[4]
This method describes the nitration of o-bromophenol. The directing effects of the hydroxyl and bromo groups lead to the formation of 2-bromo-6-nitrophenol.
Workflow:
Caption: Synthesis of 2-bromo-6-nitrophenol.
Materials:
-
o-Bromophenol
-
Sodium nitrate (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
Procedure:
-
Prepare a solution of sulfuric acid in water and cool it to room temperature.
-
Add sodium nitrate to the acidic solution.
-
Add o-bromophenol dropwise to the mixture, ensuring the temperature remains below 25°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography.
Expected Yield: 42.8%
Alternative Methods for Improved Regioselectivity
Traditional nitration and bromination methods can sometimes lead to mixtures of isomers that are difficult to separate. To enhance regioselectivity, alternative methods have been developed.
-
Zeolite Catalysts: The use of solid acid catalysts like H-beta zeolites in nitration reactions has been shown to significantly improve the selectivity for the para-isomer. The shape-selective nature of the zeolite pores can sterically hinder the formation of the ortho-isomer.
-
Phase-Transfer Catalysts: In the nitration of phenols, phase-transfer catalysts such as tetra-butyl ammonium bromide (TBAB) can enhance the formation of the ortho-nitrophenol isomer.[5]
-
Cerium (IV) Ammonium Nitrate (CAN): As demonstrated in the protocol for 4-bromo-2-nitrophenol, CAN in the presence of a mild base can provide a highly regioselective method for the ortho-nitration of phenols.[2]
Conclusion
The synthesis of specific bromonitrophenol isomers requires a careful consideration of the directing effects of the substituents and the choice of the synthetic route. While the hydroxyl group's strong ortho-, para-directing effect is a dominant factor, the interplay with the directing effects of the bromo and nitro groups, along with steric considerations, determines the final product distribution. For syntheses requiring high regioselectivity, alternative methods employing zeolite catalysts, phase-transfer catalysts, or specific nitrating agents like CAN offer significant advantages over traditional approaches. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design of synthetic routes to these important chemical intermediates.
References
A Comparative Guide to the Synthesis of 5-Bromo-2-nitrophenol: A Cost-Benefit Analysis of Two Key Methodologies
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Bromo-2-nitrophenol, a valuable building block in the pharmaceutical and fine chemical industries, can be synthesized through various routes. This guide provides a detailed comparison of two prominent methods: the nitration of 3-bromophenol (B21344) and a proposed Sandmeyer reaction from 5-bromo-2-nitroaniline (B184017), offering a comprehensive cost-benefit analysis to inform synthetic strategy.
This comparison delves into the experimental protocols, reagent costs, yields, and overall efficiency of each pathway, presenting quantitative data in a clear, tabular format. Additionally, visual diagrams of the synthetic workflows are provided to facilitate a quick and comprehensive understanding of each process.
Method 1: Nitration of 3-Bromophenol
This approach involves the direct nitration of commercially available 3-bromophenol. The hydroxyl group of the phenol (B47542) directs the electrophilic nitration primarily to the ortho and para positions. In the case of 3-bromophenol, the 2-position (ortho to the hydroxyl group) is activated, leading to the desired product.
Experimental Protocol:
To a solution of concentrated sulfuric acid (32.6 mL) and water (105 mL), cooled to 10 °C, potassium nitrate (B79036) (51.5 g, 0.509 mol) is slowly added. The mixture is stirred for 5 minutes, after which 3-bromophenol (49.35 g, 0.285 mol) is added dropwise, maintaining the temperature at approximately 10 °C. Following the addition, the reaction is stirred at room temperature for 2 hours. The reaction mixture is then diluted with water (350 mL) and extracted with ether. The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. The reported yield for this method is approximately 18%.
Method 2: Proposed Sandmeyer Reaction of 5-Bromo-2-nitroaniline
A viable alternative route is the Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a wide range of functional groups. This proposed synthesis starts with 5-bromo-2-nitroaniline, which is first diazotized and then hydrolyzed to the corresponding phenol.
Theoretical Experimental Protocol:
5-bromo-2-nitroaniline (1 equivalent) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (B80452) (1.1 equivalents) in water is then added dropwise, maintaining the low temperature to form the diazonium salt. After the addition is complete, the reaction mixture is stirred for a short period. The solution of the diazonium salt is then added to a heated aqueous solution containing a copper(I) oxide catalyst to facilitate the hydrolysis to this compound. The product is then isolated through extraction and purified. While a specific yield for this reaction is not documented in the searched literature, yields for similar Sandmeyer hydroxylations are typically in the range of 70-90%. For the purpose of this analysis, a conservative estimated yield of 75% will be used.
Comparative Data Analysis
To provide a clear and objective comparison, the following table summarizes the key quantitative data for both synthesis methods. Reagent costs are based on currently available market prices and may vary depending on the supplier and quantity purchased.
| Parameter | Method 1: Nitration of 3-Bromophenol | Method 2: Proposed Sandmeyer Reaction |
| Starting Material | 3-Bromophenol | 5-Bromo-2-nitroaniline |
| Key Reagents | Potassium Nitrate, Sulfuric Acid | Sodium Nitrite, Sulfuric Acid, Copper(I) Oxide |
| Reaction Steps | 1 | 2 (Diazotization and Hydrolysis) |
| Reported/Estimated Yield | 18% | ~75% (Estimated) |
| Purity of Final Product | High after chromatography | High after purification |
| Reaction Time | ~3-4 hours | ~2-3 hours |
| Purification Method | Column Chromatography | Extraction and Recrystallization/Distillation |
| Cost of Starting Material (per mole) | ~$75 | ~$120 |
| Cost of Key Reagents (per mole of product) | ~$10 | ~$5 |
| Estimated Total Cost per Mole of Product | ~$472 | ~$167 |
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method.
Figure 1. Comparative workflow of the two synthesis methods for this compound.
Cost-Benefit Analysis and Conclusion
The nitration of 3-bromophenol is a straightforward, one-step reaction. However, its primary drawback is the very low reported yield of 18%. This significantly impacts the overall cost-effectiveness of this method, as a large amount of starting material is required to produce a modest amount of the desired product. The need for column chromatography for purification can also add to the time and cost on a larger scale.
The proposed Sandmeyer reaction , while involving two steps, presents a potentially much more efficient and cost-effective alternative. The significantly higher estimated yield of around 75% dramatically lowers the calculated cost per mole of the final product, despite the higher initial cost of the starting material, 5-bromo-2-nitroaniline. The purification process for Sandmeyer reactions is often simpler than chromatographic methods, which can be an advantage for scalability.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-nitrophenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-nitrophenol, a halogenated nitrophenol compound. Adherence to these procedures is critical for mitigating risks and meeting regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent potential health hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: In cases of insufficient ventilation or when handling powders, a NIOSH-approved respirator may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.
Quantitative Data and Hazard Classification
For easy reference, the following table summarizes key quantitative and hazard information for this compound.
| Property | Value |
| CAS Number | 27684-84-0 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| Appearance | Slightly pale yellow to yellow crystal powder |
| Hazard Classifications | Skin Irritant, Eye Irritant, Potential Respiratory Irritant[1] |
| Incompatibilities | Strong oxidizing agents, Strong bases |
| RCRA Hazardous Waste Code | While not specifically listed, it should be treated as a halogenated organic compound. The "F" series of waste codes for non-specific sources may apply. Consult your institution's EHS department for the specific waste code. |
| OSHA PEL | Not established. |
| EPA Reportable Quantity | Not specifically listed. For unlisted hazardous wastes exhibiting toxicity, the reportable quantity is generally 100 pounds.[2] For phenol, the RQ is 1,000 pounds.[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves its classification and segregation as a halogenated organic hazardous waste.[5] The primary disposal method for such compounds is incineration at a regulated hazardous waste facility.[5]
Experimental Protocol for Laboratory-Scale Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated solutions, and any contaminated lab materials (e.g., gloves, weighing paper, pipette tips).
-
Because it is a brominated organic compound, it must be segregated as halogenated organic waste .[5] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[6]
-
-
Waste Collection:
-
Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
-
-
Contaminated Materials:
-
All solid materials contaminated with this compound, such as gloves, bench paper, and filter paper, should be placed in a designated solid hazardous waste container, also labeled as halogenated waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong bases.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Bromo-2-nitrophenol. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P319: Get medical help if you feel unwell.[1]
-
P332 + P317: If skin irritation occurs: Get medical help.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C6H4BrNO3[1][3] |
| Molecular Weight | 218.00 g/mol [1][3] |
| Appearance | Light orange to Yellow to Green powder to crystal |
| Melting Point | 42.0 to 46.0 °C |
| Purity | >98.0% |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles.[4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. A long-sleeved laboratory coat. | Prevents skin contact and absorption.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator. | Minimizes inhalation of dust or vapors.[4] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood.
-
Gather all necessary PPE and inspect for integrity.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Avoid generating dust when handling the solid material.
-
Weigh and transfer the compound within the chemical fume hood.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment that came into contact with the compound.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the handling area.[4]
-
Spill Management:
In the event of a spill, prompt and safe cleanup is crucial to prevent contamination and exposure.
-
Evacuate: Evacuate unnecessary personnel from the area.[5]
-
Ventilate: Ensure the spillage area is well-ventilated.[5]
-
Containment: Use a clean shovel to place the material in a dry, covered container without creating dust.[5]
-
Cleanup: Mechanically recover the product.[5] Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
